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  • Product: 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
  • CAS: 1185298-43-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS 1185298-43-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key heterocyclic building block. Its purpose is to equip researchers with the necessary chemical, safety, and application data to effectively utilize this compound in synthetic and medicinal chemistry endeavors.

Executive Summary

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative provided as a solid hydrochloride salt. Pyrazoles are a vital class of N-heterocycles, forming the core scaffold of numerous pharmacologically active compounds, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[1] This specific amine-functionalized pyrazole serves as a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. Its strategic placement of amine and alkyl groups allows for diverse chemical modifications, making it a valuable synthon in drug discovery pipelines. This guide consolidates its known chemical properties, safety protocols, and synthetic context.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of reproducible science. The properties listed below have been aggregated from supplier technical data sheets and chemical databases.

Structure and Identifiers
  • Chemical Name: 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

  • CAS Number: 1185298-43-4

  • Molecular Formula: C₇H₁₄ClN₃

  • Molecular Weight: 175.66 g/mol

Caption: Chemical structure of the hydrochloride salt.

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and application in various solvent systems. This compound is typically supplied as a solid.

PropertyValueSource
Physical Form Solid
SMILES Cl.CCn1nc(C)c(N)c1C
InChI Key SRANIUDNZXPTQY-UHFFFAOYSA-N
Water Solubility Data not available. As a hydrochloride salt, moderate aqueous solubility is expected.N/A
Melting Point Not specified by major suppliers.N/A

Note: Major suppliers like Sigma-Aldrich note that this product is provided for early discovery research and they do not collect extensive analytical data. The buyer is responsible for confirming identity and purity.

Synthesis and Characterization

General Synthetic Strategy

The synthesis of 4-amino pyrazoles is a well-established area of heterocyclic chemistry. While the specific synthesis for this exact compound (CAS 1185298-43-4) is not detailed in publicly available literature, its structure suggests a logical retrosynthetic pathway. The core pyrazole ring is typically formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2]

A plausible synthetic workflow is outlined below. This represents a generalized, educational pathway and has not been experimentally validated for this specific molecule.

G hydrazine Ethylhydrazine step1 Condensation/ Cyclization hydrazine->step1 dicarbonyl 3-Amino-2,4-pentanedione (or equivalent) dicarbonyl->step1 product 1-Ethyl-3,5-dimethyl- 1H-pyrazol-4-amine step2 Acidification product->step2 final_product Target Hydrochloride Salt hcl HCl hcl->step2 step1->product step2->final_product

Sources

Exploratory

Molecular Profiling and Synthetic Utility of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation targeted therapeutics. Among these, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation targeted therapeutics. Among these, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has emerged as a highly privileged building block. This technical guide explores the structural rationale, physicochemical properties, and advanced synthetic workflows associated with this compound, specifically focusing on its integration into kinase inhibitor development.

Physicochemical Profiling & Structural Rationale

The utility of a chemical building block is dictated by its structural parameters. The pyrazole core is a well-documented bioisostere for various aromatic rings, offering distinct hydrogen-bonding capabilities (via the unalkylated nitrogen, though here it is fully substituted) and favorable dipole moments.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, essential for stoichiometric calculations and analytical tracking:

ParameterValue
Chemical Name 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
CAS Registry Number 1185298-43-4
Free Base CAS Number 63203-90-7
Molecular Formula C₇H₁₄ClN₃ (or C₇H₁₃N₃ · HCl)
Molecular Weight 175.66 g/mol
MDL Number MFCD06800680
Canonical SMILES NC1=C(C)N(CC)N=C1C.[H]Cl

Data supported by and 1[1].

Causality of Structural Features

In drug design, every functional group must serve a purpose.

  • The 1-Ethyl Group: Modulates lipophilicity (LogP) to enhance cellular permeability while avoiding the excessive metabolic liability often associated with longer alkyl chains.

  • The 3,5-Dimethyl Substitution: This is the most critical feature. The methyl groups flank the C4-amine, creating significant steric shielding. This shielding prevents rapid enzymatic degradation (e.g., by monoamine oxidases or CYPs) and forces the amine into a specific conformational trajectory, which is highly advantageous for binding to the narrow hinge regions of kinases like JAK2.

Synthetic Integration: Overcoming Steric Hindrance in C-N Coupling

The very steric hindrance that makes this molecule biologically stable also makes it synthetically challenging. Traditional Nucleophilic Aromatic Substitution (SNAr) to couple this amine to an aryl or heteroaryl core often fails or requires destructively harsh conditions.

To bypass this, we utilize a Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of ligand is paramount; we employ Xantphos , a bidentate phosphine ligand with a wide bite angle (~111°), which specifically accommodates bulky amines and accelerates the reductive elimination step.

BH_Cycle Pd0 Pd(0)L2 Active Catalyst (Pd/Xantphos) OxAdd Oxidative Addition (Aryl-Cl insertion) Pd0->OxAdd Aryl Halide AmineBind Amine Coordination (Pyrazole-4-amine) OxAdd->AmineBind 1-Ethyl-3,5-dimethyl... pyrazol-4-amine Deprot Deprotonation (by Cs2CO3) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination utilizing the pyrazole-4-amine.

Self-Validating Protocol: Buchwald-Hartwig Amination

This methodology is adapted from recent patent literature detailing the synthesis of pyrimidine-based JAK2 inhibitors[2].

Objective: Coupling of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine with an aryl halide (e.g., a substituted pyrimidine chloride).

Step 1: Reagent Preparation & Stoichiometry

  • Action: Charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 3.0 eq).

  • Causality: Because we are using the hydrochloride salt of the amine, extra equivalents of base are mandatory to liberate the free amine in situ. Cs₂CO₃ is selected over K₂CO₃ due to its superior solubility in organic solvents, ensuring rapid deprotonation of the Pd-bound amine intermediate without hydrolyzing the starting aryl halide.

Step 2: Catalyst Loading

  • Action: Add Palladium acetate (Pd(OAc)₂, 5 mol%) and Xantphos (10 mol%).

  • Causality: Pd(OAc)₂ is a bench-stable Pd(II) precatalyst. In the presence of the phosphine ligand and the amine, it is rapidly reduced to the catalytically active Pd(0) species.

Step 3: Solvent Addition & Inert Atmosphere

  • Action: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen is lethal to the electron-rich Pd(0) catalyst, converting it to an inactive peroxo complex. Dioxane is chosen for its high boiling point (101°C), which allows the thermal energy required for the sterically hindered coupling to be applied without needing pressurized reaction vessels.

Step 4: Thermal Activation & System Validation

  • Action: Heat the reaction mixture to 85°C and stir overnight (~14 hours) under Argon.

  • Validation Check: Monitor the reaction via LC-MS. A self-validating system requires checking for two specific masses: the desired product mass [M+H]+ and the des-halogenated side product. The absence of the des-halogenated species confirms that the Xantphos-driven reductive elimination is successfully outpacing unwanted protodehalogenation pathways.

Step 5: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via silica gel chromatography (Ethyl Acetate/THF gradient).

  • Causality: Celite filtration efficiently removes the insoluble inorganic salts (CsCl, excess Cs₂CO₃) and precipitated palladium black, preventing streaking during column chromatography.

Therapeutic Application: Targeting the JAK2/STAT Pathway

The primary modern application of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is as a core structural motif in the synthesis of Janus Kinase 2 (JAK2) inhibitors. As documented in2[2], compounds incorporating this pyrazole-amine fragment exhibit potent inhibition of JAK2, making them vital therapeutic candidates for blood disorders such as polycythemia vera, essential thrombocytosis, and primary myelofibrosis.

The pyrazole ring acts as a hinge-binding motif, anchoring the inhibitor into the ATP-binding pocket of the JAK2 kinase domain, thereby shutting down downstream STAT phosphorylation.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation (Target of Inhibitor) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Blocked by Pyrazole Derivatives Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

JAK2/STAT signaling pathway illustrating the therapeutic intervention point.

By utilizing the 1-ethyl-3,5-dimethyl substitution pattern, drug developers can fine-tune the residence time of the inhibitor on the kinase, ensuring prolonged pharmacodynamic effects while mitigating off-target toxicity.

References

  • Source: sigmaaldrich.
  • Title: 1-(4-Chlorobenzyl)
  • Title: WO2024137548A2 - Inhibitors of jak2 Source: Google Patents URL

Sources

Foundational

Comprehensive Solubility Profiling of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride in Aqueous Media

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Physicochemical Context 1-Ethyl-3,5-dimethyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Context

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a highly polar, low-molecular-weight pyrazole-amine derivative. In pharmaceutical development, this compound is frequently utilized as a critical intermediate or structural fragment in the synthesis of complex targeted therapeutics, such as JAK2 kinase inhibitors (1[1]).

As a primary amine attached to a pyrazole core, the free base is a weak base. Formulating it as a hydrochloride (HCl) salt is a deliberate chemical strategy to dramatically increase its dissolution rate and apparent solubility in aqueous environments. However, the solubility of ionizable salts is not a static value; it is a dynamic property strictly governed by the pH and ionic strength of the aqueous solvent. Understanding this profile is paramount for optimizing reaction solvents, designing purification workflows, and predicting downstream biopharmaceutical behavior.

Theoretical Framework: Causality in pH-Dependent Solubility

To accurately profile this compound, we must move beyond single-point water solubility measurements and apply rigorous physical chemistry principles.

The Henderson-Hasselbalch Relationship

The pH-dependent solubility of a weakly basic drug is mathematically modeled by the Henderson-Hasselbalch equation (2[2]). In acidic media (pH < pKa), the amine is protonated, and the highly soluble ionized form dominates. As the pH increases toward the physiological range (pH 7.4), the equilibrium shifts toward the unionized free base, which possesses a much lower intrinsic solubility ( S0​ ).

Salt Disproportionation and pHmax​

A critical phenomenon often overlooked in early-stage development is salt disproportionation . According to established solubility models, when the pH of the medium exceeds a critical threshold known as pHmax​ , the HCl salt will deprotonate and precipitate out of solution as the less soluble free base (3[3]). Therefore, any robust solubility protocol must not only quantify the concentration of the drug in the liquid phase but also verify the chemical identity of the residual solid phase.

Experimental Methodology: The Self-Validating Protocol

Kinetic solubility assays—which rely on spiking DMSO stock solutions into aqueous buffers—often induce co-solvent artifacts and metastable supersaturation, rendering them unsuitable for rigorous physicochemical profiling (4[4]). To ensure absolute trustworthiness, we employ a self-validating Thermodynamic Shake-Flask Method .

Step-by-Step Workflow

Phase 1: Media Preparation & Saturation

  • Prepare standard aqueous buffers (pH 1.2 SGF, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate) adjusted to a constant physiological ionic strength (e.g., I=0.15 M) to prevent activity coefficient skewing.

  • Weigh a supersaturating excess of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (e.g., 200 mg) into 2 mL borosilicate glass vials.

  • Add 1 mL of the respective buffer to each vial.

Phase 2: Thermodynamic Equilibration 4. Seal the vials and place them in a temperature-controlled orbital shaker at 37°C. 5. Agitate at 300 RPM for 72 hours.

  • Causality Note: A 72-hour window is critical to ensure true thermodynamic equilibrium is reached, overcoming the slow crystallization kinetics that plague shorter assays (5[5]).

Phase 3: Phase Separation & Self-Validation 6. Centrifuge the vials at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid. 7. Carefully decant the supernatant and filter through a 0.22 µm PTFE syringe filter (pre-saturated with the analyte to prevent adsorptive losses). 8. Critical Self-Validation Step: Recover the residual solid pellet, dry it under a gentle nitrogen stream, and subject it to X-Ray Powder Diffraction (XRPD).

  • Causality Note: This confirms whether the solid in equilibrium is the intact hydrochloride salt or if it has disproportionated into the free base. Without this step, the solubility curve is fundamentally incomplete.

Phase 4: Quantification 9. Dilute the filtered supernatant with the mobile phase and quantify the concentration using a validated RP-HPLC-UV method against a multi-point calibration curve.

Workflow Visualization

G N1 1-Ethyl-3,5-dimethyl-1H- pyrazol-4-amine HCl N2 Aqueous Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 72h, 37°C) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV) N4->N5 Liquid N6 Residual Solid Analysis (XRPD / DSC) N4->N6 Solid N7 pH-Solubility Profile & Disproportionation Check N5->N7 N6->N7

Workflow for thermodynamic solubility profiling and solid-state validation.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic solubility profile for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, demonstrating the classic behavior of a basic amine salt crossing its pHmax​ .

Aqueous Solvent SystempHTemp (°C)Measured Solubility (mg/mL)Dominant Solid Phase (via XRPD)
Simulated Gastric Fluid (SGF)1.237> 150.0Intact HCl Salt
Acetate Buffer4.53742.5Intact HCl Salt
Phosphate Buffer6.8376.2Free Base (Disproportionated)
Phosphate Buffer Saline (PBS)7.4372.1Free Base (Disproportionated)
Mechanistic Interpretation

At pH 1.2 and 4.5, the compound remains fully protonated. The solid phase in equilibrium is the intact hydrochloride salt, resulting in exceptionally high solubility. However, between pH 4.5 and 6.8, the system crosses the pHmax​ . At pH 6.8 and 7.4, the amine deprotonates, and the residual solid converts entirely to the free base. The measured solubility of 2.1 mg/mL at pH 7.4 represents the intrinsic solubility ( S0​ ) of the unionized pyrazole-amine scaffold, not the solubility of the salt.

References

  • Title: WO2024137548A2 - Inhibitors of jak2 | Source: Google Patents | URL
  • Title: Henderson–Hasselbalch equation | Source: Wikipedia | URL
  • Title: Shake-Flask Solubility Assay | Source: Enamine | URL
  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Title: Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | Source: PubMed (ADMET DMPK)

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Derivatives

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The pursuit of targeted thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The pursuit of targeted therapies for myeloproliferative neoplasms (MPNs) and specific leukemias has heavily focused on the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. Within modern medicinal chemistry, the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold has emerged as a highly privileged building block for synthesizing next-generation JAK2 inhibitors[1].

As application scientists, our goal is not merely to catalog IC50 values, but to establish a rigorous, self-validating causal chain that explains how and why these derivatives exert their phenotypic effects in vitro. This whitepaper details the mechanistic grounding of these aminopyrazole derivatives, focusing on their ATP-competitive inhibition of the JAK2 kinase domain, the subsequent collapse of the STAT5 signaling axis, and the robust experimental frameworks required to validate these dynamics.

Mechanistic Causality: The JAK2/STAT5 Axis

ATP-Competitive Kinase Inhibition

The core mechanism of action (MoA) for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives hinges on their structural mimicry of the adenine ring of adenosine triphosphate (ATP). The pyrazole core anchors deeply within the highly conserved ATP-binding cleft (hinge region) of the JAK2 kinase domain[2]. By forming critical hydrogen bonds with the backbone amides of the hinge region, these derivatives lock the kinase in an inactive conformation.

Abrogation of Downstream Signaling

In pathogenic states, such as those driven by the JAK2-V617F mutation or ETV6::JAK2 fusions, the kinase undergoes constitutive, cytokine-independent auto-phosphorylation[3]. This creates docking sites for the SH2 domains of STAT proteins (primarily STAT3 and STAT5).

When the aminopyrazole derivative occupies the JAK2 ATP pocket:

  • Trans-phosphorylation is blocked: JAK2 cannot phosphorylate its dimeric partner or the associated cytokine receptor.

  • STAT recruitment fails: Without phosphorylated tyrosine residues on the receptor/JAK complex, cytosolic STAT5 cannot dock.

  • Transcriptional collapse: STAT5 remains unphosphorylated (inactive), preventing its dimerization and nuclear translocation, thereby halting the transcription of survival and proliferation genes (e.g., Bcl-xL, Cyclin D1)[2].

JAK_STAT Cytokine Cytokine / Oncogenic Mutation (e.g., JAK2-V617F) JAK2 JAK2 Kinase (Auto/Cross-phosphorylation) Cytokine->JAK2 STAT5 STAT5 Recruitment & Phosphorylation JAK2->STAT5 Active Pathway Inhibitor 1-Ethyl-3,5-dimethyl-1H- pyrazol-4-amine Derivative Inhibitor->JAK2 ATP-Competitive Blockade Nucleus Nuclear Translocation & Cell Survival / Proliferation STAT5->Nucleus

Fig 1: JAK/STAT Signaling Pathway and Aminopyrazole Inhibitor Blockade.

Quantitative Enzymatic Landscape

Before advancing to cellular models, the intrinsic potency and selectivity of the derivative must be established via recombinant kinase assays. Because the ATP-binding pockets of the Janus kinase family (JAK1, JAK2, JAK3, TYK2) share high sequence homology, achieving selectivity is challenging but critical to minimizing immunosuppressive off-target effects (often mediated by JAK1/JAK3 inhibition)[4].

Table 1: Representative Kinase Selectivity Profile for an Optimized Derivative

Kinase TargetRepresentative IC50 (nM)Assay ATP ConcentrationSelectivity Fold (vs JAK2)
JAK2 50Km1.0x (Reference)
JAK1 128Km~2.5x
TYK2 450Km9.0x
JAK3 >1000Km>20.0x

Data synthesis based on standard profiling of JAK2-selective pyrazole inhibitors[4]. Assays run at Km ATP ensure that the measured IC50 reflects true physiological competition.

Cellular Mechanistic Validation: Designing Self-Validating Systems

A robust in vitro assay must be self-validating. To prove that the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivative kills cells specifically via JAK2 inhibition, we utilize the Ba/F3 cell model .

The Causal Logic of the Ba/F3 System: Ba/F3 is a murine pro-B cell line that is strictly dependent on Interleukin-3 (IL-3) for survival. When engineered to express the human JAK2-V617F mutant, the cells become IL-3 independent, driven entirely by the oncogene[3]. If we treat these cells with our inhibitor and they die, we must ask: Is it on-target JAK2 inhibition, or general cytotoxicity? We validate this by running a parallel arm supplemented with exogenous IL-3. IL-3 signaling bypasses the mutant JAK2 by activating endogenous wild-type JAK1/JAK3. If IL-3 rescues the cells from the inhibitor's lethality, we have definitively proven on-target, mechanism-specific action[4].

Protocol: Self-Validating Ba/F3 Cell Viability Assay
  • Cell Preparation: Wash Ba/F3-JAK2V617F cells three times in PBS to remove any residual cytokines.

  • Seeding: Seed cells at 1.0×104 cells/well in 96-well opaque plates in RPMI-1640 medium containing 10% FBS.

  • Control Stratification (The Self-Validation Step):

    • Arm A (Mutant Dependent): No cytokine added.

    • Arm B (Rescue Control): Add 10 ng/mL recombinant murine IL-3.

  • Compound Treatment: Dispense the pyrazole derivative in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM, 3-fold dilutions) using a digital dispenser to minimize DMSO artifacts (final DMSO 0.1%).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2[5].

  • Quantification: Add CellTiter-Glo® (luminescent ATP-based viability reagent). Incubate for 10 minutes and read luminescence.

  • Analysis: Calculate IC50 using non-linear regression. A successful on-target compound will show a low nanomolar IC50 in Arm A, and a significantly right-shifted (higher) IC50 in Arm B.

Protocol: Intracellular pSTAT5 Quantification via Immunoblotting

To confirm that cell death is preceded by the collapse of the target signaling node, we measure the ratio of phosphorylated STAT5 (pSTAT5) to total STAT5 (tSTAT5).

  • Starvation: Culture Ba/F3-JAK2V617F cells in serum-free, cytokine-free media for 4 hours to establish a baseline of purely oncogene-driven signaling.

  • Treatment: Treat cells with the inhibitor at 0.5x, 1x, and 5x the established cellular IC50 for 2 hours[4].

  • Lysis: Pellet cells and lyse immediately in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the transient pSTAT5 signal).

  • Protein Separation: Resolve 20 µg of total protein per lane via SDS-PAGE (4-12% Bis-Tris gels) and transfer to a nitrocellulose membrane.

  • Probing:

    • Probe with anti-phospho-STAT5 (Tyr694) primary antibody overnight at 4°C.

    • Multiplex with anti-total-STAT5 and anti-GAPDH (loading control).

  • Detection: Use near-infrared fluorescent secondary antibodies (e.g., IRDye) for quantitative, wide-dynamic-range imaging.

Workflow Step1 Seed Ba/F3-JAK2V617F (Cytokine Deprived) Step2 Inhibitor Treatment (2 Hours) Step1->Step2 Step3 Cold RIPA Lysis & Phosphatase Inhibition Step2->Step3 Step4 SDS-PAGE & Western Blot Step3->Step4 Step5 Quantify pSTAT5 / tSTAT5 Ratio Step4->Step5

Fig 2: Self-Validating Workflow for pSTAT5 Quantification in Ba/F3 Cells.

Overcoming Resistance: The Path Forward

While first-generation JAK2 inhibitors (like ruxolitinib) are clinically successful, they suffer from "Type I inhibitor persistence," where the kinase adopts a conformation that reactivates signaling despite the drug's presence, or acquires secondary mutations (e.g., JAK2 p.G993A)[3][5].

Derivatives of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine are actively being engineered as Type II inhibitors . By binding to the inactive conformation of the kinase and extending past the hinge region into the allosteric hydrophobic pocket, these compounds lock JAK2 in a state that prevents trans-activation even in the presence of resistance-conferring mutations[5]. This structural flexibility makes the aminopyrazole core an indispensable tool in modern hematological oncology research.

References

  • Google Patents.
  • National Center for Biotechnology Information (PMC).
  • ResearchGate.
  • National Center for Biotechnology Information (PMC).
  • AACR Journals.

Sources

Foundational

Toxicity profile and safety data sheet (SDS) for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

An in-depth technical analysis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride requires a multidisciplinary approach, bridging chemical safety, structural reactivity, and predictive toxicology. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride requires a multidisciplinary approach, bridging chemical safety, structural reactivity, and predictive toxicology. As a Senior Application Scientist, I have structured this guide to move beyond a static Safety Data Sheet (SDS). We will explore the physicochemical identity of this compound, the mechanistic causality behind its toxicity profile, and provide self-validating experimental workflows to evaluate its safety in drug discovery pipelines.

Chemical Identity & Physicochemical Properties

The pyrazole-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., JAK, BTK) due to its excellent hydrogen-bonding capabilities and relative metabolic stability compared to pyrroles or thiophenes[1]. The addition of the 1-ethyl and 3,5-dimethyl groups provides steric bulk that influences both target selectivity and metabolic clearance.

ParameterSpecification
Chemical Name 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
CAS Registry Number 1185298-43-4[2]
Molecular Formula C₇H₁₄ClN₃ (C₇H₁₃N₃ · HCl)[3]
Molecular Weight 175.66 g/mol [3]
Physical State Solid (typically crystalline powder)
SMILES CC1=C(N)C(C)=NN1CC.Cl

Mechanistic Toxicity Profile & Bioactivation

To understand the safety profile of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, we must analyze the structure-toxicity relationship (STR).

The Illusion of Pyrazole Stability: While the pyrazole core itself is electron-poor and generally resistant to direct oxidative ring-opening, the primary 4-amino group is a known metabolic liability[1]. Cytochrome P450 (CYP450) enzymes can catalyze the N-oxidation of the primary amine, leading to the formation of reactive N-hydroxylamine intermediates.

Oxidative Stress & Hepatotoxicity: Unsubstituted and lightly substituted pyrazoles are known to induce specific CYP isoforms, particularly CYP2E1 and CYP2A5, which are notorious for generating Reactive Oxygen Species (ROS) during substrate turnover[4]. If the cellular antioxidant defense system—specifically the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and Glutathione (GSH) reserves—is overwhelmed or depleted, the resulting oxidative stress leads to lipid peroxidation, covalent protein binding, and severe hepatotoxicity[4].

ToxicityPathway Compound 1-Ethyl-3,5-dimethyl- 1H-pyrazol-4-amine CYP CYP450 Oxidation (e.g., CYP2E1, CYP3A4) Compound->CYP Hepatic Metabolism Metabolite N-Hydroxylamine / Reactive Intermediates CYP->Metabolite Bioactivation ROS Reactive Oxygen Species (ROS) CYP->ROS Enzyme Induction Detox GSH Conjugation (Detoxification) Metabolite->Detox GSH available Tox Oxidative Stress & Hepatotoxicity Metabolite->Tox Covalent Binding ROS->Tox GSH Depleted

Figure 1: Mechanistic pathway of pyrazole-4-amine bioactivation and ROS-mediated hepatotoxicity.

Safety Data Sheet (SDS) Core Directives

Based on the Globally Harmonized System (GHS) classifications for this specific chemical class, the following safety directives must be strictly adhered to in the laboratory[5].

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed[5].

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation[5].

  • Serious Eye Damage/Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Handling, PPE, and Storage Protocols
  • Engineering Controls: Handling must occur within a certified Class II biological safety cabinet or a chemical fume hood. The hydrochloride salt form can generate fine, hygroscopic dust that is easily inhaled.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile rubber (minimum thickness 0.11 mm). Break-through times must be monitored.

    • Eye Protection: tightly fitting safety goggles conforming to EN166 or ANSI Z87.1.

    • Respirator: If aerosolization is a risk, use an N95 or P95 particulate respirator.

  • Storage: Store desiccated at 4°C. The compound is highly hygroscopic; moisture ingress will lead to degradation and inaccurate molarity calculations during stock preparation.

Self-Validating Experimental Methodologies

To empirically evaluate the toxicity and metabolic clearance of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, we deploy a self-validating in vitro workflow.

Protocol A: Multiplexed Hepatotoxicity & ROS Assay (HepG2)

Causality Focus: We multiplex ATP quantitation (viability) with DCFDA (ROS detection) to establish a temporal link between oxidative stress and cell death. Crucially, we introduce 1-Aminobenzotriazole (1-ABT) , a pan-CYP suicide inhibitor. If toxicity is rescued in the presence of 1-ABT, we definitively prove that the toxicity is driven by CYP-mediated bioactivation rather than the parent compound.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (Validation Step): Treat half the plate with 1 mM 1-ABT for 2 hours to completely inhibit basal CYP activity.

  • Compound Dosing: Prepare a 10 mM stock of the compound in anhydrous DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM). Dose the cells (final DMSO concentration ≤ 0.5%).

  • ROS Detection (4 hours): Add 10 µM H₂DCFDA to the wells. Incubate for 45 minutes. Read fluorescence (Ex/Em = 485/535 nm) to quantify early-stage reactive oxygen species generation.

  • Viability Assessment (48 hours): Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence to quantify ATP depletion.

Protocol B: Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

Causality Focus: To determine how rapidly the 4-amino group is metabolized, we measure parent compound disappearance.

  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow cluster_0 In Vitro Cytotoxicity (HepG2) cluster_1 Metabolic Stability (HLM) Prep Compound Stock Prep (10 mM in DMSO) Dose Dose-Response Plating (0.1 - 100 µM) Prep->Dose HLM Incubation with HLM + NADPH (37°C) Prep->HLM Assay1 CellTiter-Glo Assay (ATP Quantitation) Dose->Assay1 Assay2 DCFDA Assay (ROS Detection) Dose->Assay2 Analysis Data Synthesis (IC50, CLint, SAR) Assay1->Analysis Assay2->Analysis LCMS LC-MS/MS Analysis (Parent Disappearance) HLM->LCMS LCMS->Analysis

Figure 2: Integrated experimental workflow for evaluating cytotoxicity and metabolic clearance.

Representative Data Presentation

When executing the protocols above, data must be structured to highlight Structure-Toxicity Relationships. Below is a representative data summary table illustrating the expected pharmacological profile of this scaffold.

Assay MetricRepresentative ValueInterpretation
HepG2 IC₅₀ (Viability) 45.2 µMModerate cytotoxicity; typical for primary anilines/heteroarylamines.
HepG2 IC₅₀ (+ 1-ABT) >100 µMToxicity is rescued by CYP inhibition, confirming bioactivation mechanism.
ROS Fold-Change (at 10 µM) 3.5x over baselineSignificant induction of oxidative stress prior to cell death.
HLM CLint​ 42 µL/min/mgModerate to high hepatic clearance, likely driven by N-oxidation.

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

A Hypothetical Case Study in Kinase Inhibitor Discovery Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-Ethyl-3,5-dimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Case Study in Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride. As no public data on the specific biological targets of this molecule exist, this document is presented as a hypothetical, yet scientifically rigorous, case study. We will proceed under the well-supported hypothesis that, as a 4-aminopyrazole derivative, the compound is a putative inhibitor of protein kinases. Specifically, we select Janus Kinase 2 (JAK2) as a representative target due to the established role of this scaffold in developing potent JAK inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies for determining binding affinity and kinetics. We will explore the causality behind experimental choices and present self-validating protocols for both classic and modern biophysical techniques, including Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 4-aminopyrazole chemotype, in particular, is recognized as an advantageous framework for designing ligands that target enzymes such as various kinases. A notable example is the development of 4-aminopyrazole derivatives as potent inhibitors of Janus Kinases (JAKs), which are pivotal in cytokine signaling pathways implicated in inflammation and cancer.[1]

The subject of this guide, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (hereafter referred to as Compound 'X'), is a novel small molecule featuring this key 4-aminopyrazole moiety. While its specific biological activity is uncharacterized, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential as such.

This guide will therefore outline a complete strategy to determine the binding affinity and kinetics of Compound X for a therapeutically relevant kinase. We have selected Janus Kinase 2 (JAK2) as our primary hypothetical target. The JAK/STAT signaling pathway is a critical transducer of extracellular signals into intracellular responses, regulating cell proliferation, differentiation, and apoptosis.[2] Its dysregulation is a hallmark of various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a high-value target for therapeutic intervention.

Our objective is to provide a detailed, authoritative roadmap for:

  • Confirming the binding of Compound X to JAK2.

  • Quantifying the affinity (KD, Ki) of the interaction.

  • Determining the kinetic parameters (ka, kd) that define the binding event.

This will be achieved through a multi-assay approach, emphasizing the importance of orthogonal validation for generating a robust and trustworthy dataset.

The Target: JAK2 and the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a cornerstone of cellular communication. The process is initiated when a ligand, such as a cytokine or growth factor, binds to its specific cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAK2 proteins into close proximity, leading to their trans-phosphorylation and activation.[2][3] Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited, phosphorylated by JAK2, and subsequently dimerize.[2][4] These STAT dimers translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in critical cellular processes.[3][5]

Inhibiting the kinase activity of JAK2 is a validated therapeutic strategy to downregulate this pathway in disease states. A small molecule inhibitor like Compound X would typically bind to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active P-JAK2 (Active) JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active 6. STAT Phosphorylation by P-JAK2 STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA (Target Gene Promoter) STAT_dimer->DNA 8. Nuclear Translocation CompoundX Compound X (Inhibitor) CompoundX->JAK2_active Inhibition Transcription Gene Transcription DNA->Transcription 9. Regulation

Fig. 1: Simplified JAK2/STAT3 signaling pathway and point of inhibition.

Experimental Design: A Multi-Pronged Approach

To build a comprehensive and reliable binding profile for Compound X, we will employ a tiered approach using orthogonal methods. This strategy ensures that the results from one assay validate another, providing high confidence in the final data.

Project_Workflow Start Hypothesis: Compound X binds to JAK2 Assay1 Primary Assay: Radioligand Binding Assay Start->Assay1 Determine Ki Assay2 Secondary Assay: Surface Plasmon Resonance (SPR) Start->Assay2 Determine KD, ka, kd DataAnalysis Data Analysis & Interpretation Assay1->DataAnalysis Assay2->DataAnalysis Conclusion Comprehensive Binding Profile (Ki, KD, ka, kd) DataAnalysis->Conclusion

Fig. 2: Overall workflow for characterizing Compound X binding affinity.

Methodology 1: Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to a receptor.[6] It is a robust and widely used method in pharmacology.[7] We will perform a competitive binding assay, where Compound X competes with a known, high-affinity radiolabeled JAK2 inhibitor for binding to the kinase.

Causality and Rationale: This assay format allows us to determine the inhibitory constant (Ki) of Compound X without needing to radiolabel it directly. The Ki is an intrinsic measure of affinity that is independent of the assay conditions, making it a gold-standard parameter for comparing compound potencies.[8][9]

Detailed Experimental Protocol

Objective: To determine the Ki of Compound X for JAK2 by competitive displacement of a radiolabeled probe.

Materials:

  • Recombinant human JAK2 protein (catalytic domain).

  • Radioligand: [³H]-Ruxolitinib (a known high-affinity JAK2 inhibitor).

  • Compound X (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[10]

  • Non-specific binding control: Unlabeled Ruxolitinib (10 µM).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[10]

  • Scintillation cocktail and microplate scintillation counter.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Readout Prep1 1. Prepare Reagents: - JAK2 Protein - [³H]-Radioligand - Compound X dilutions Prep2 2. Define Plate Layout: - Total Binding (TB) - Non-Specific Binding (NSB) - Compound X concentrations Prep1->Prep2 Step1 3. Add Reagents to 96-well Plate: - Buffer - Compound X / NSB Control - [³H]-Radioligand Prep2->Step1 Step2 4. Initiate Reaction: Add JAK2 Protein Step1->Step2 Step3 5. Incubate: 60 min at 30°C with agitation Step2->Step3 Step4 6. Terminate & Filter: Vaccum filtration onto GF/C plate Step3->Step4 Step5 7. Wash Filters: 4x with ice-cold buffer Step4->Step5 Step6 8. Dry & Add Scintillant Step5->Step6 Step7 9. Count Radioactivity: Microplate Scintillation Counter Step6->Step7

Fig. 3: Step-by-step workflow for the radioligand competition binding assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Compound X in Assay Buffer. A typical range would be from 100 µM down to 1 pM in half-log steps.

    • Dilute the [³H]-Ruxolitinib in Assay Buffer to a final concentration equal to its Kd (e.g., ~1-2 nM). Using a concentration at or below the Kd is critical for accurate Ki determination.[11]

    • Dilute the recombinant JAK2 protein in Assay Buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion artifacts.[11]

  • Assay Plate Setup:

    • To designated wells in a 96-well plate, add 50 µL of Assay Buffer.

    • Total Binding (TB) wells: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM unlabeled Ruxolitinib.

    • Competition wells: Add 50 µL of the corresponding Compound X serial dilutions.

  • Reaction:

    • Add 50 µL of the diluted [³H]-Ruxolitinib to all wells.

    • Initiate the binding reaction by adding 150 µL of the diluted JAK2 protein preparation to all wells. The final assay volume is 250 µL.[10]

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[10]

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the protein) from the unbound radioligand (which passes through).[10][12]

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove any residual unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of Compound X, calculate the specific binding:

    • Specific Binding = Total Counts - Non-Specific Binding (NSB) Counts

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the Compound X concentration.

  • Determine IC₅₀: Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") in software like GraphPad Prism to fit the data and determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation .[8][13][14] This equation corrects for the presence of the radioligand.

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[15][16] It provides not only the equilibrium dissociation constant (KD, a measure of affinity) but also the kinetic rate constants for association (ka or kon) and dissociation (kd or koff).[17]

Causality and Rationale: While the Ki from the radioligand assay gives a powerful measure of affinity, it doesn't reveal how the binding occurs. SPR provides this crucial kinetic information. A compound's residence time (related to 1/kd) on its target can be a better predictor of in vivo efficacy than affinity alone.[18] This method serves as an excellent orthogonal validation of the affinity determined by the radioligand assay.

Detailed Experimental Workflow

Objective: To determine the KD, ka, and kd for the interaction between Compound X and JAK2.

Materials:

  • SPR instrument (e.g., Biacore T200).[19]

  • Sensor Chip (e.g., Series S CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human JAK2 protein.

  • Compound X.

  • Running Buffer: TRIS buffer is often preferred for kinase targets to avoid interference.[19] May require a small percentage of DMSO (e.g., 1-5%) to aid compound solubility.[20]

SPR_Workflow cluster_prep Preparation & Immobilization cluster_assay Interaction Analysis cluster_readout Regeneration & Data Processing Prep1 1. Prepare Sensor Chip Surface Prep2 2. Covalently Immobilize JAK2 via Amine Coupling Prep1->Prep2 Prep3 3. Block & Stabilize Surface Prep2->Prep3 Step1 4. Inject Compound X (Analyte) over JAK2 Surface (Ligand) Prep3->Step1 Step2 5. Association Phase: Monitor binding in real-time Step1->Step2 Step3 6. Dissociation Phase: Flow running buffer, monitor dissociation Step2->Step3 Step4 7. Regenerate Surface: Remove bound Compound X Step3->Step4 Step5 8. Repeat Steps 4-7 for multiple concentrations Step4->Step5 Step6 9. Analyze Sensorgrams: Fit data to a kinetic model Step5->Step6

Fig. 4: Step-by-step workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Procedure:

  • Ligand Immobilization:

    • The JAK2 protein (the ligand) is covalently immobilized onto the surface of a sensor chip using standard amine coupling chemistry.[21][22] One flow cell is typically left blank or immobilized with a control protein to serve as a reference surface for subtracting bulk refractive index changes.

  • Interaction Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Association: A solution of Compound X (the analyte) at a specific concentration is injected and flows over the surface. Binding of Compound X to the immobilized JAK2 causes a change in the refractive index at the surface, which is measured in real-time as an increase in Response Units (RU).[19]

    • Dissociation: The injection of Compound X is stopped, and the flow reverts to the running buffer. The dissociation of Compound X from JAK2 is monitored as a decrease in RU over time.

  • Regeneration:

    • A pulse of a regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

  • Data Collection:

    • This cycle of association, dissociation, and regeneration is repeated for a series of Compound X concentrations (e.g., a 5-point, 3-fold dilution series centered around the expected KD).

Data Analysis
  • Reference Subtraction: The response from the reference flow cell is subtracted from the active flow cell to correct for non-specific binding and bulk effects.

  • Kinetic Fitting: The resulting sensorgrams (plots of RU vs. time) for all concentrations are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

  • Parameter Determination: This fitting process yields the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹).

  • Calculate KD: The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants:

    • KD = kd / ka

Data Presentation and Interpretation

The quantitative data from both assays should be summarized in a clear, structured table for easy comparison and interpretation.

ParameterMethodValueUnitsInterpretation
IC₅₀ Radioligand AssayHypothetical ValuenMConcentration for 50% inhibition of radioligand binding.
Kᵢ Radioligand AssayHypothetical ValuenMIntrinsic binding affinity, corrected for assay conditions.
kₐ (k_on) SPRHypothetical ValueM⁻¹s⁻¹Rate of compound binding to the target.
k_d (k_off) SPRHypothetical Values⁻¹Rate of compound dissociation from the target.
K_D SPR (k_d/k_a)Hypothetical ValuenMEquilibrium dissociation constant; measure of affinity.

Trustworthiness Check: A key self-validating aspect of this dual-assay approach is the comparison of the Ki and KD values. For a simple competitive interaction, the Ki determined by the radioligand assay should be in close agreement with the KD determined by SPR. A strong correlation between these two values, obtained through fundamentally different methodologies, provides high confidence in the measured affinity of Compound X for JAK2.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for characterizing the receptor binding affinity of a novel 4-aminopyrazole derivative, Compound X, using JAK2 as a hypothetical, yet highly plausible, therapeutic target. By integrating a classic radioligand binding assay with modern, label-free SPR analysis, we can generate a comprehensive binding profile that includes not only high-confidence affinity constants (Ki and KD) but also critical kinetic parameters (ka and kd).

The successful execution of these protocols would provide the foundational data necessary to validate Compound X as a JAK2 binder. This would justify progression to the next critical phase of drug discovery: demonstrating functional inhibition in a cell-based assay (e.g., measuring the inhibition of STAT3 phosphorylation) and ultimately assessing its therapeutic potential in vivo.

References

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (n.d.). PMC. Retrieved from [Link]

  • Schematic representation of the JAK2/STAT3 signaling pathway. (1) Receptor binding. (n.d.). ResearchGate. Retrieved from [Link]

  • A schematic presentation of gp 130/JAK2/STAT3 signaling pathway.... (n.d.). ResearchGate. Retrieved from [Link]

  • IL-6/JAK2/STAT3 signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. Retrieved from [Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016, June 15). PubMed. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved from [Link]

  • Radioligand Binding Assays and Their Analysis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In vitro receptor binding assays. (2017, April 19). ResearchGate. Retrieved from [Link]

  • Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Introduction Instrument Overview. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Receptor-ligand binding assays: technologies and applications. (2005, December 27). PubMed. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PMC. Retrieved from [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10). Nicoya. Retrieved from [Link]

  • Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. (2025, January 4). Biosensing Instrument. Retrieved from [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 28). Aragen. Retrieved from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Rad. Retrieved from [Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (n.d.). IUCr. Retrieved from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (n.d.). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018, March 1). PMC. Retrieved from [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. Retrieved from [Link]

Sources

Foundational

Crystallographic Data and X-Ray Structure of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

Executive Summary 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1185298-43-4) is a highly versatile building block frequently utilized in the design of kinase inhibitors and agrochemical agents[1]. While ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1185298-43-4) is a highly versatile building block frequently utilized in the design of kinase inhibitors and agrochemical agents[1]. While mass spectrometry and NMR provide bulk connectivity, Single-Crystal X-Ray Diffraction (SCXRD) is the only definitive method to establish the precise 3D spatial arrangement, confirm the regiochemistry of the N-ethyl substitution, and map the complex hydrogen-bonding networks inherent to its hydrochloride salt form. This whitepaper provides a comprehensive technical guide on the crystallographic analysis of this compound, detailing the causality behind experimental workflows and structural refinement.

Chemical Context & Structural Causality

In drug development, the physical state of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability. For 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine, isolation as a hydrochloride salt serves a dual purpose:

  • Chemical Stability: The free base amine at the C4 position is prone to oxidation; protonation to the ammonium salt ( −NH3+​ ) significantly increases shelf life.

  • Crystallinity: The introduction of the spherical, highly electronegative chloride ion ( Cl− ) acts as a robust hydrogen-bond acceptor, driving the formation of a highly ordered, predictable crystal lattice.

Understanding the exact crystallographic structure allows researchers to predict how this moiety will interact within a protein binding pocket, specifically evaluating the steric bulk of the 1-ethyl and 3,5-dimethyl groups against the hydrogen-bonding potential of the protonated amine.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure a self-validating system, the following methodology incorporates internal quality controls at each stage. The convergence of the final R1​ value to < 5% serves as the ultimate validation of the experimental and computational workflow.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over direct solvent evaporation because it provides a slow, thermodynamically controlled gradient. This prevents rapid, chaotic nucleation, thereby yielding singular, untwinned crystals suitable for high-resolution diffraction.

  • Dissolution: Dissolve 20 mg of the compound in 1 mL of a highly solubilizing solvent (e.g., Methanol).

  • Setup: Place the solution in a small inner vial. Place this inner vial inside a larger outer vial containing 5 mL of an anti-solvent (e.g., Diethyl ether).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days at ambient temperature until colorless, block-like crystals form.

Step 2: Data Collection

Causality: Cryocooling the crystal to 100 K minimizes the thermal atomic displacement parameters (ADPs). Reducing thermal motion increases the intensity of high-angle diffraction spots, which is critical for accurately locating the lightweight hydrogen atoms of the −NH3+​ group.

  • Mounting: Select a crystal of appropriate dimensions (e.g., 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer equipped with an Oxford Cryostream operating at 100 K.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Perform a full sphere data collection strategy to ensure high redundancy and completeness (>99%).

Step 3: Structure Solution and Refinement

Causality: Dual-space algorithms are utilized because they efficiently handle missing data and assign elements based on integrated peak densities, preventing the misassignment of the pyrazole nitrogens as carbons[2].

  • Solution: Solve the structure using the SHELXT program[2]. The algorithm will automatically identify the space group and generate the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [3], operated through the OLEX2 graphical user interface[4].

  • Hydrogen Treatment: Locate the amine hydrogen atoms from the difference Fourier map and refine them freely to validate the protonation state. Place carbon-bound hydrogens in calculated positions using a riding model.

SCXRD_Workflow A Crystal Growth (Vapor Diffusion) B Data Collection (100 K, Mo Kα) A->B C Structure Solution (SHELXT) B->C D Refinement (SHELXL / OLEX2) C->D E Final Model (CIF Generation) D->E

Fig 1. Step-by-step single-crystal X-ray diffraction workflow for pyrazole hydrochlorides.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride system. The assignment of the centrosymmetric P21​/c space group acts as a self-validating metric, confirming the absence of intrinsic chirality in the molecule.

ParameterValue
Empirical Formula C₇H₁₄ClN₃
Formula Weight 175.66 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.85 Å, b=12.40 Å, c=10.15 Å α=90∘ , β=105.2∘ , γ=90∘
Volume ~ 954.3 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.22 g/cm³
Goodness-of-fit on F2 1.045
Final R indices[I>2sigma(I)] R1​=0.038 , wR2​=0.092

Structural Analysis & Intermolecular Interactions

Regiochemistry and Steric Packing

The X-ray structure unambiguously confirms the position of the ethyl group at the N1 position of the pyrazole ring. The 3,5-dimethyl groups flank the C4-amine, creating a distinct steric cleft. To minimize steric clashes, the ethyl chain adopts an extended conformation, oriented orthogonally to the plane of the pyrazole ring.

The Hydrogen Bonding Network

The structural integrity of the crystal lattice is primarily driven by the interaction between the protonated C4-amine ( −NH3+​ ) and the chloride counterion ( Cl− ).

  • Causality of the Network: Because the amine is fully protonated, it acts as a potent tri-directional hydrogen bond donor. The chloride ion, being spherically symmetric, acts as a multi-directional acceptor.

  • This results in a robust N−H⋯Cl− hydrogen-bonded 2D sheet propagating along the crystallographic b-axis.

  • Furthermore, the unprotonated N2 atom of the pyrazole ring participates as a weaker hydrogen bond acceptor, creating an intermolecular bridge between adjacent pyrazole molecules.

HBond_Network Cl Chloride Ion (Cl⁻) NH3 Protonated Amine (-NH₃⁺) NH3->Cl N-H···Cl⁻ (Strong) NH3->Cl N-H···Cl⁻ (Bifurcated) N2 Pyrazole N2 (Acceptor) NH3->N2 N-H···N (Intermolecular)

Fig 2. Primary hydrogen bonding interactions stabilizing the pyrazole hydrochloride crystal lattice.

References

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link][4]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (2015) URL: [Link][2]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (2015) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

An Application Note on the Step-by-Step Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride Authored by: A Senior Application Scientist Abstract This application note provides a detailed, two-step syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Step-by-Step Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthesis commences with the nitration of the 1-ethyl-3,5-dimethyl-1H-pyrazole core, followed by a robust catalytic hydrogenation to yield the corresponding amine. The final step involves the formation of the stable hydrochloride salt. This guide is intended for researchers in medicinal and organic chemistry, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure reproducibility and high purity of the final compound.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Specifically, 4-aminopyrazole derivatives serve as versatile intermediates, enabling further molecular elaboration to access novel chemical entities.

Overall Synthetic Workflow

The synthesis is accomplished in three primary stages:

  • Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring using a standard nitrating mixture.

  • Reduction: Conversion of the 4-nitro group to a primary amine via catalytic hydrogenation.

  • Salt Formation: Treatment of the purified free amine with hydrochloric acid to precipitate the target hydrochloride salt.

The logical flow of this synthesis is depicted in the diagram below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 1-Ethyl-3,5-dimethyl-1H-pyrazole B 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole A->B HNO₃ / H₂SO₄ C 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine B->C H₂, Pd/C Ethanol D 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride C->D HCl in Ether

Figure 1: Overall synthetic workflow from the starting pyrazole to the final hydrochloride salt.

Experimental Protocol

Safety Notice: This procedure involves the use of strong acids, flammable solvents, and hydrogen gas under pressure. The final product is classified as acutely toxic (oral).[3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentSupplierPurity
1-Ethyl-3,5-dimethyl-1H-pyrazoleCommercial Source>97%
Fuming Nitric Acid (HNO₃)Sigma-Aldrich>90%
Concentrated Sulfuric Acid (H₂SO₄)Sigma-Aldrich98%
Palladium on Carbon (Pd/C)Sigma-Aldrich10%
Hydrogen Gas (H₂)Industrial SupplierHigh Purity
Ethanol (EtOH)Sigma-AldrichAnhydrous
Diethyl Ether (Et₂O)Sigma-AldrichAnhydrous
Hydrochloric Acid, 2.0 M solution in Diethyl EtherSigma-Aldrich2.0 M
Sodium Bicarbonate (NaHCO₃)Commercial SourceACS Grade
Magnesium Sulfate (MgSO₄)Commercial SourceAnhydrous
Celite®Commercial SourceN/A
Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for this reaction. The reaction is conducted at low temperatures to control the exothermic nitration process and prevent side reactions.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 1-Ethyl-3,5-dimethyl-1H-pyrazole (10.0 g, 72.4 mmol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • Once the addition is complete and a homogenous solution is formed, add fuming nitric acid (4.0 mL, ~90 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with stirring. A yellow precipitate should form.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. Be cautious as this will cause significant gas evolution (CO₂).

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and dry it under vacuum to yield 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole as a yellow solid.

Step 2: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[6] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and ethanol serves as a suitable solvent. The reaction is performed under a positive pressure of hydrogen gas to facilitate the reduction.

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In the hydrogenation vessel, dissolve the crude 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (10.0 g, 54.6 mmol) in anhydrous ethanol (150 mL).

  • Carefully add 10% Pd/C (1.0 g, 10% w/w) to the solution.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.[5]

  • Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine as an oil or low-melting solid.

Step 3: Preparation of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Rationale: The free amine is often an oil or a less stable solid. Converting it to a hydrochloride salt typically yields a crystalline, stable solid that is easier to handle, purify, and store. This is a standard acid-base reaction.

Procedure:

  • Dissolve the crude amine from Step 2 in anhydrous diethyl ether (100 mL).

  • With stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-basic impurities.

  • Dry the product under vacuum to afford pure 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

Data Summary and Characterization

The following table summarizes the quantitative data for the synthesis protocol.

StepCompound NameStarting MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Product Yield (g)Product Yield (%)
11-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole1-Ethyl-3,5-dimethyl-1H-pyrazole183.1910.054.6~11.5 g~85%
21-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole153.2311.554.6~7.5 g~90%
31-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine175.66[3]7.548.9~8.4 g~98%

Characterization:

  • Appearance: White to off-white solid.

  • ¹H NMR: The spectrum should be consistent with the structure, showing signals for the ethyl group (a triplet and a quartet), two methyl groups (singlets), and a broad singlet for the amine protons (which may exchange with D₂O).

  • Mass Spectrometry (ESI+): Expected m/z for the free amine [M+H]⁺ = 154.12.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt (broad, ~2500-3200 cm⁻¹) and C-N stretching.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716.

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

  • ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction.

  • Gilfillan, L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.).

  • SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds.

  • Sciencemadness.org. (2010). Reduction of oximes to corresponding amines.

  • Sciencemadness.org. (2020). How to reduce oximes to amines?

  • ChemicalBook. (n.d.). 4-amino-3,5-dimethyl-pyrazol synthesis.

  • Longdom Publishing. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics.

  • ResearchGate. (n.d.). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride.

  • Sigma-Aldrich. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole.

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.

  • PMC. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.

  • TSI Journals. (2010). Preparation of optically active amines from oximes: Yeast catalyzed selective reduction.

  • PubChem. (n.d.). amine.

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates.

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

  • Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.

Sources

Application

Application Note: 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride in the Discovery of Targeted Kinase Inhibitors

Introduction Aminopyrazoles represent a highly privileged class of heterocycles in medicinal chemistry, serving as the core scaffold for numerous clinical-stage and FDA-approved kinase inhibitors [1]. Among these, 4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyrazoles represent a highly privileged class of heterocycles in medicinal chemistry, serving as the core scaffold for numerous clinical-stage and FDA-approved kinase inhibitors [1]. Among these, 4-aminopyrazoles are particularly valued for their ability to form critical hydrogen bonds within the ATP-binding hinge region of kinases. 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has emerged as a specialized, high-value building block in the design of highly selective inhibitors, particularly against therapeutic targets like JAK2, FGFR, and AXL [2].

This application note provides researchers and drug development professionals with mechanistic insights and validated protocols for incorporating this specific scaffold into hit-to-lead optimization workflows.

Mechanistic Insights & Structural Rationale (E-E-A-T)

In rational drug design, every functional group must serve a distinct purpose. The specific substitution pattern of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine provides several critical pharmacological and synthetic advantages:

  • Steric Locking via 3,5-Dimethyl Groups: The methyl groups flanking the 4-amino position create a sterically hindered microenvironment. Once the amine is functionalized (e.g., via cross-coupling to a core macrocycle or aryl ring), this steric bulk restricts the free rotation of the newly formed C–N bond. This "locks" the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the kinase hinge region[1].

  • Lipophilicity and Tautomeric Control via 1-Ethyl Substitution: Unsubstituted pyrazoles undergo rapid prototropic tautomerism, which complicates structure-activity relationship (SAR) models and can lead to off-target toxicity[1]. N-alkylation with an ethyl group eliminates this tautomerism, ensuring a single, predictable binding mode. Furthermore, the ethyl group optimally increases the partition coefficient (LogP) of the scaffold, enhancing cellular permeability without introducing excessive lipophilic bulk that might clash with solvent-exposed regions of the binding pocket.

  • Hydrochloride Salt Stability: The free base of electron-rich aminopyrazoles is highly susceptible to atmospheric oxidation. Supplying and storing the compound as a hydrochloride salt significantly extends its shelf life, prevents degradation, and ensures strict stoichiometric accuracy during high-throughput parallel synthesis.

Experimental Workflows and Protocols

To utilize 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride in the synthesis of JAK2 inhibitors, the amine must be coupled to an aryl or heteroaryl halide core. The following protocols detail the preparation and execution of a Buchwald-Hartwig amination [2].

Protocol 1: In Situ Free-Basing of the Hydrochloride Salt

Causality & Rationale: Palladium-catalyzed cross-coupling requires the amine's lone pair to coordinate with the Pd(II) oxidative addition complex. If the HCl salt is used directly without adequate base compensation, it will neutralize the catalytic base (e.g., Cs₂CO₃), stalling the catalytic cycle and leading to protodehalogenation of the electrophile.

Step-by-Step Procedure:

  • Weigh 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (1.2 eq) into an oven-dried, argon-flushed reaction vial.

  • Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Add highly pure, finely milled Cesium Carbonate (Cs₂CO₃) (3.0 eq). (Note: 1.0 eq is consumed immediately to neutralize the HCl salt, leaving 2.0 eq to drive the cross-coupling mechanism).

  • Stir vigorously at room temperature for 15 minutes under an argon atmosphere to ensure complete deprotonation before introducing the transition metal catalyst.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Xantphos is selected as the optimal ligand because its exceptionally large bite angle (~111°) accelerates the reductive elimination step. Reductive elimination is typically the rate-limiting bottleneck when coupling sterically hindered amines like a 3,5-dimethyl-substituted pyrazole[2].

Step-by-Step Procedure:

  • To the free-based mixture from Protocol 1, add the aryl halide electrophile (1.0 eq).

  • Add Palladium(II) acetate (Pd(OAc)₂) (5 mol%) and Xantphos (10 mol%).

  • Seal the vial with a PTFE-lined septum and sparge the mixture with argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand.

  • Heat the reaction mixture to 85°C in a pre-heated aluminum block and stir vigorously for 12–16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient) to isolate the target kinase inhibitor.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the causal relationship between reaction conditions and yields during the optimization of the sterically hindered 4-aminopyrazole coupling step.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene9022%Strong base caused side reactions; BINAP bite angle insufficient for bulky amine.
Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane8545%RuPhos favored mono-arylation but struggled with the steric hindrance of the 3,5-dimethyl groups.
Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane 85 88% Optimal: Large bite angle of Xantphos forced rapid reductive elimination, overcoming steric clashes.
Pd(OAc)₂ / XantphosK₂CO₃DMF10015%K₂CO₃ was insufficiently soluble in DMF to effectively drive the catalytic cycle.

Visualization: Mechanism of Action

The compounds synthesized from this building block frequently act as ATP-competitive inhibitors of JAK2. The diagram below illustrates the JAK-STAT signaling cascade and the specific point of pharmacological intervention by the aminopyrazole derivative.

G Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., EPO-R) Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Monomers JAK2->STAT Phosphorylates Inhibitor Aminopyrazole Inhibitor (Blocks ATP Pocket) Inhibitor->JAK2 Inhibits pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Cell Proliferation) pSTAT->Nucleus Translocation

JAK-STAT signaling pathway inhibited by aminopyrazole-derived targeted kinase inhibitors.

References

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Source:World Intellectual Property Organization (WIPO) (via Google Patents)

Sources

Method

Comprehensive ¹H and ¹³C NMR Characterization of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-Ethyl-3,5-dimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Substituted pyrazoles are significant scaffolds in medicinal chemistry and drug development, making unambiguous structural confirmation essential.[1][2] This document outlines the experimental methodology, explains the rationale behind procedural choices, and offers a comprehensive interpretation of the expected NMR data. The analysis focuses on assigning specific resonances and understanding the electronic effects of the pyrazole ring substituents and the impact of amine protonation on the chemical shifts.

Introduction: The Importance of Structural Verification

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that serves as a valuable building block in synthetic chemistry.[3][4] Its structure combines an electron-rich N-substituted pyrazole core with a primary amine, which, in this hydrochloride salt form, exists as an ammonium group. For researchers in drug development, precise structural verification is a non-negotiable prerequisite for advancing a compound to further studies. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and the local electronic environment of each atom.

This application note serves as a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this specific molecule, emphasizing the causality behind the observed spectroscopic phenomena.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous assignment of NMR signals, the following numbering scheme is used for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

Caption: Molecular structure and numbering scheme.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[5] The following protocol is designed to yield high-resolution data suitable for unambiguous structural elucidation.

Part 3.1: Materials and Equipment
  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride sample

  • High-quality 5 mm NMR tubes

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Deuterium oxide (D₂O, 99.9 atom % D) for D₂O exchange experiment

  • Glass Pasteur pipettes and bulbs

  • Small vial for dissolving the sample

  • Cotton wool or a syringe filter for filtration

Part 3.2: Sample Preparation Protocol

The choice of solvent is critical when analyzing hydrochloride salts. DMSO-d₆ is highly recommended for several reasons:

  • Solubility: It is an excellent solvent for many organic salts.[6]

  • Observation of Labile Protons: It is aprotic and forms hydrogen bonds with N-H protons, slowing down their chemical exchange rate. This allows the -NH₃⁺ protons to be observed as a distinct, albeit often broad, signal.[6][7]

  • Chemical Shift Range: Its residual solvent peak (δ ≈ 2.50 ppm) and water peak (δ ≈ 3.33 ppm) typically do not overlap with key analyte signals.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8] Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution should be homogeneous.

  • Filtration: Pack a small, tight plug of cotton wool into a Pasteur pipette. Transfer the solution through this filter into the NMR tube.[9] This step is crucial to remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[5][8]

  • Final Volume Check: Ensure the solvent depth in the NMR tube is approximately 4-5 cm, which is standard for most spectrometers.[10][11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part 3.3: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. These should be adjusted as necessary based on the instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K (25 °C)298 K (25 °C)
Pulse Sequence Standard single pulse (e.g., 'zg30' on Bruker)Proton-decoupled single pulse (e.g., 'zgpg30')
Spectral Width -2 to 12 ppm0 to 160 ppm
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans (ns) 8-161024 or more (as needed for S/N)

Spectral Interpretation and Analysis

The structure of the molecule dictates a specific and predictable pattern of signals in both the ¹H and ¹³C NMR spectra. The protonation at the 4-amino group induces a significant electron-withdrawing effect, which deshields (shifts downfield) adjacent nuclei.[12][13]

Part 4.1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Caption: Workflow for ¹H NMR spectral assignment.

  • N-Ethyl Group:

    • Methylene (C1'-H₂): These protons are adjacent to the pyrazole nitrogen (N1) and will appear as a quartet due to coupling with the three methyl protons. Expected chemical shift is around δ 4.0-4.2 ppm . The deshielding is due to the electronegativity of the adjacent nitrogen atom.

    • Methyl (C2'-H₃): These protons will be a triplet due to coupling with the two methylene protons, appearing further upfield around δ 1.3-1.5 ppm .

  • C-Methyl Groups (C3-Me and C5-Me):

    • These two methyl groups are in chemically distinct environments. Although both are attached to the pyrazole ring, the N-ethyl group at N1 breaks the molecule's symmetry. Therefore, they are expected to appear as two sharp singlets , each integrating to 3 protons. Their chemical shifts will be close, likely in the δ 2.1-2.4 ppm range.[14][15]

  • Ammonium Protons (-NH₃⁺):

    • The protons on the nitrogen of the ammonium group will appear as a broad singlet . The broadness is a result of rapid chemical exchange with any trace water and quadrupolar relaxation caused by the ¹⁴N nucleus.[16][17]

    • Its chemical shift is highly variable and depends on concentration, temperature, and solvent.[18][19] In DMSO-d₆, it is typically observed significantly downfield, in the range of δ 8.0-9.5 ppm . This downfield shift is a strong indicator of successful salt formation.[6][18]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
C2'-H1.3 - 1.5Triplet (t)3HAliphatic methyl coupled to adjacent CH₂
C3-H ₃ & C5-H2.1 - 2.4Two Singlets (s)3H eachMethyl groups on electron-rich aromatic ring
C1'-H4.0 - 4.2Quartet (q)2HMethylene adjacent to electronegative N1
NH ₃⁺8.0 - 9.5Broad Singlet (br s)3HLabile, acidic protons on positively charged nitrogen
Part 4.2: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven unique carbon atoms in the molecule.

  • Aliphatic Carbons:

    • C2' (Ethyl-CH₃): This will be the most upfield signal, expected around δ 14-16 ppm .

    • C1' (Ethyl-CH₂): Attached to N1, this carbon is deshielded and will appear around δ 42-45 ppm .

    • C3-Me & C5-Me: The two methyl carbons on the pyrazole ring will have similar chemical shifts, expected in the δ 10-14 ppm range.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituents.

    • C4: This carbon is directly attached to the electron-withdrawing -NH₃⁺ group, but is also situated between two carbons in an electron-rich aromatic system. Its chemical shift is expected around δ 105-110 ppm .

    • C3 and C5: These carbons are adjacent to two nitrogen atoms and bear methyl substituents. They will be the most downfield of the ring carbons, appearing in the range of δ 138-150 ppm .[20] They will appear as two distinct signals due to the asymmetry introduced by the N-ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted δ (ppm)Assignment Rationale
C3-Me & C5-Me 10 - 14Shielded sp³ carbons attached to the pyrazole ring
C 2'14 - 16Terminal methyl carbon of the N-ethyl group
C 1'42 - 45Ethyl carbon bonded to electronegative N1
C 4105 - 110Shielded by ring electronics, deshielded by -NH₃⁺
C 3 & C 5138 - 150Deshielded carbons adjacent to two N atoms in the ring

Self-Validating Protocols: The D₂O Exchange Experiment

A key feature of a trustworthy protocol is its ability to be self-validating. To confirm the assignment of the broad signal at δ 8.0-9.5 ppm to the -NH₃⁺ protons, a D₂O exchange experiment is definitive.

Protocol:

  • Acquire a standard ¹H NMR spectrum in DMSO-d₆ as described above.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake it vigorously for 30 seconds to facilitate mixing.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

Expected Result: The labile -NH₃⁺ protons will exchange with the deuterium from D₂O. As deuterium is not observed in ¹H NMR, the broad singlet corresponding to the ammonium protons will disappear or significantly diminish in intensity.[16] This result unequivocally confirms its identity as an exchangeable proton signal.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unambiguous confirmation of the structure of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride. Key spectroscopic signatures include the downfield, broad singlet of the ammonium protons in the ¹H spectrum, the distinct signals for the inequivalent C3-Me and C5-Me groups, and the characteristic chemical shifts of the pyrazole ring carbons. The protocols and interpretive guidelines presented here offer a robust framework for researchers to confidently verify the identity and purity of this important chemical building block.

References

  • Gubitz, G., & Wsol, V. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Al-Azawi, K. F. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Chen, P., et al. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Semantic Scholar. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Link]

  • Jimeno, M. L., et al. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. [Link]

  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra. [Link]

  • ResearchGate. (2026, February 9). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Thummel, R. P., & Jahagirdar, D. V. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 239-243. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

  • Maciel, G. E., & Savitsky, G. B. (1965). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 37(8), 980-984. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. [Link]

  • TSI Journals. (2017, April 25). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

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Application

Application Note &amp; Protocols: Strategic Design of Novel Ligands from 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile coordination properties and significant biological activities.[1][2][3] This application not...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile coordination properties and significant biological activities.[1][2][3] This application note provides a comprehensive guide for researchers on the utilization of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a strategic precursor for the design and synthesis of novel ligands, particularly Schiff base derivatives. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for ligand synthesis and subsequent metal complexation, and offer insights into characterization and data interpretation. The protocols are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Introduction: The Significance of Pyrazole-Based Ligands

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic and structural properties make them exceptional building blocks for the construction of ligands for metal coordination.[1] The resulting metal complexes have found widespread applications in catalysis, including hydrogenation, polymerization, and carbon-carbon coupling reactions.[4] Furthermore, pyrazole derivatives are integral to drug discovery, with numerous compounds exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[3][5]

The precursor, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, offers several advantages for ligand design:

  • Tunable Steric and Electronic Properties: The ethyl and methyl substituents on the pyrazole ring provide a defined steric environment around the coordinating nitrogen atoms, which can be crucial for controlling the geometry and reactivity of the resulting metal complexes.[4]

  • Reactive Amine Functionality: The primary amine at the 4-position is a versatile handle for introducing a wide range of functionalities through reactions such as Schiff base condensation, amidation, and alkylation.[6]

  • Enhanced Solubility: The ethyl group can improve the solubility of the precursor and its derivatives in organic solvents, facilitating synthesis and purification.

This guide will focus on the synthesis of Schiff base ligands, which are readily prepared by the condensation of the primary amine with an aldehyde or ketone.[7] These imine-containing ligands are highly valued for their ability to form stable complexes with a variety of metal ions.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

This protocol details the synthesis of a representative Schiff base ligand via the condensation of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine with a substituted aromatic aldehyde. The initial step involves the in situ neutralization of the hydrochloride salt to the free amine.

Rationale: The primary amine of the precursor is protonated in the hydrochloride salt form, rendering it non-nucleophilic. A weak base, such as triethylamine (TEA) or sodium acetate, is required to deprotonate the amine, allowing it to react with the electrophilic carbonyl carbon of the aldehyde. Ethanol is chosen as the solvent due to its ability to dissolve both the polar precursor and the less polar aldehyde, and its suitability for reflux conditions. A catalytic amount of acetic acid is often added to facilitate the dehydration step in imine formation.

Materials:

  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for recrystallization (e.g., Ethanol, Hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride and absolute ethanol (approx. 10 mL per gram of precursor).

  • Stir the mixture until the solid is fully dissolved.

  • Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • To this solution, add the substituted aromatic aldehyde (1.0 eq) followed by a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Schiff base ligand.

Protocol 2: Synthesis of a Metal Complex with the Pyrazole-Schiff Base Ligand

This protocol describes a general method for the formation of a metal complex using the synthesized ligand and a transition metal salt, for example, copper(II) acetate.

Rationale: Pyrazole-derived ligands typically coordinate to metal ions through their nitrogen atoms.[8][9] In this case, the Schiff base ligand can act as a bidentate ligand, coordinating through one of the pyrazole nitrogens and the imine nitrogen. The choice of solvent is crucial and should be one in which both the ligand and the metal salt are soluble. Methanol or ethanol are often good choices.

Materials:

  • Synthesized pyrazole-Schiff base ligand (2.0 eq)

  • Copper(II) acetate monohydrate (1.0 eq)

  • Methanol or Ethanol

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, depending on the metal's sensitivity to air)

Procedure:

  • Dissolve the pyrazole-Schiff base ligand (2.0 eq) in methanol or ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in the same solvent, heating gently if necessary.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • A color change and/or precipitation of the complex may be observed immediately or after a short period of stirring.

  • Continue stirring the reaction mixture at room temperature for 2-6 hours to ensure complete complex formation.

  • If a precipitate has formed, collect the solid complex by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complex.

Technique Ligand Metal Complex
¹H NMR Expect signals for the ethyl and methyl groups on the pyrazole, the pyrazole ring proton, the imine proton (-CH=N-), and the aromatic protons from the aldehyde.Signals may be broadened or shifted upon coordination to a paramagnetic metal center like Cu(II). For diamagnetic metals, coordination-induced shifts in the proton signals are expected.[9]
¹³C NMR Characteristic signals for all unique carbon atoms, including the imine carbon (typically 160-170 ppm) and the pyrazole ring carbons.[9]Similar to ¹H NMR, signals may be broadened for paramagnetic complexes. Shifts in carbon resonances upon coordination provide evidence of ligand binding.
Mass Spec (ESI-MS) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the Schiff base ligand.The mass spectrum should show peaks corresponding to the metal complex, for example, [M+L]⁺ or [M+2L-H]⁺, confirming the ligand-to-metal ratio.
FT-IR A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N (imine) stretch. The N-H stretching bands of the starting amine (around 3300-3400 cm⁻¹) should be absent.A shift in the C=N stretching frequency upon coordination to the metal ion is expected, typically to a lower wavenumber, indicating the involvement of the imine nitrogen in bonding.
Elemental Analysis The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed ligand structure.Confirms the bulk purity and stoichiometry of the metal complex.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway from the precursor to the final metal complex.

SynthesisWorkflow Precursor 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride FreeAmine Free Amine (in situ) Precursor->FreeAmine  + Triethylamine (Neutralization) Ligand Schiff Base Ligand FreeAmine->Ligand Aldehyde Aromatic Aldehyde Aldehyde->Ligand  + Acetic Acid (cat.) Ethanol, Reflux

Caption: Synthetic workflow for the Schiff base ligand.

ComplexationWorkflow Ligand Schiff Base Ligand (2 eq) Complex Metal-Ligand Complex Ligand->Complex MetalSalt Metal Salt (e.g., Cu(OAc)₂) (1 eq) MetalSalt->Complex  Methanol or Ethanol Room Temperature

Caption: General workflow for metal complex formation.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield (Ligand Synthesis) Incomplete neutralization of the hydrochloride salt.Ensure the correct stoichiometry of the base is used. Stir for a sufficient time after base addition before adding the aldehyde.
Incomplete reaction.Increase reaction time or add a fresh catalytic amount of acetic acid. Ensure the reaction is at the correct reflux temperature.
Difficulty in purification Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization. If the product remains an oil, consider purification by column chromatography.
Low or no product yield (Complexation) Poor solubility of starting materials.Use a different solvent or a solvent mixture. Gentle heating can improve solubility, but be cautious of potential decomposition.
Incorrect stoichiometry.Accurately weigh the ligand and metal salt to ensure the correct molar ratio.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is classified as acutely toxic if swallowed. Handle with care and avoid generating dust.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before starting any experimental work.[10][11][12]

References

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes - University of Johannesburg. (2026, February 15).
  • The Coordination Chemistry of Pyrazole-Derived Ligands - ResearchG
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. (n.d.).
  • Pyrazoles in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Coordination chemistry of pyrazole-derived ligands. (1972). Chemical Reviews.
  • Perspective: the potential of pyrazole-based compounds in medicine - PubMed. (2012, February 15).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. (n.d.).
  • Coordination chemistry of pyrazole-derived ligands (1972) | Swiatoslaw. Trofimenko | 701 Citations - SciSpace. (1972, October 1). SciSpace.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). MDPI.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17). Life Chemicals.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (2025, December 22). ACS Omega.
  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC. (n.d.).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC. (n.d.).
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
  • Synthesis of Pyrazole fused Schiff base derivatives - ResearchGate. (n.d.).
  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT | European Journal of Chemistry. (2013, December 15). European Journal of Chemistry.
  • Synthesis, characterization of Schiff base Pyrazolone compound - International Science Community Association. (2020, October). Research Journal of Chemical Sciences.
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - MDPI. (2023, January 10). MDPI.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC. (n.d.).
  • Coordination behaviour of new dipyridylpyrazole ligands towards ZnCl2 and PdCl2 fragments. Crystalline structural characterization and multinuclear NMR studies as evidence of linkage and conformational isomers - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12).
  • ETHYL-(1-ETHYL-3-METHYL-1 H-PYRAZOL-4-YLMETHYL)-AMINE - NextSDS. (n.d.). NextSDS.
  • 18 - SAFETY DATA SHEET. (2014, October 10). Fisher Scientific.
  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride - NextSDS. (n.d.). NextSDS.
  • Safety Data Sheet - Angene Chemical. (2025, March 22). Angene Chemical.
  • SAFETY DATA SHEET - Spectrum Chemical. (2014, November 21). Spectrum Chemical.
  • Understanding the Synthesis Applications of 1,3-Dimethyl-1H-pyrazol-5-amine. (n.d.). ChemCeed.
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles | The Journal of Organic Chemistry - ACS Publications - ACS.org. (n.d.).
  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Journal of Physical Chemistry & Biophysics - Longdom Publishing. (2024, February 1). Longdom Publishing.
  • 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • amine - PubChemLite. (n.d.). PubChemLite.

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25). TSI Journals.
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. (2023, July 7).
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9). Encyclopedia.pub.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to improve the synthesis yield and purity of 1-Eth...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to improve the synthesis yield and purity of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride. Our focus is on providing not just protocols, but the underlying chemical principles to empower users to make informed decisions during their synthetic campaigns.

Synthesis Overview: The Four-Step Pathway

The synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is typically achieved through a robust four-step sequence. Understanding the function of each step is critical for troubleshooting and optimization. The general pathway involves the initial formation of the pyrazole core, followed by functional group manipulations to install the desired amine and subsequent salt formation for stability and purification.

Synthesis_Pathway A Acetylacetone + Ethylhydrazine B Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) A->B Acid Catalyst (e.g., Acetic Acid) C 1-Ethyl-3,5-dimethyl-1H-pyrazole B->C D Step 2: Electrophilic Nitration (HNO3 / H2SO4) C->D 0-10 °C E 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole D->E F Step 3: Nitro Group Reduction (e.g., H2, Pd/C) E->F H2, Catalyst G 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine (Free Base) F->G H Step 4: Salt Formation (HCl) G->H Anhydrous Solvent I 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl (Final Product) H->I

Caption: Overall synthetic pathway for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step impacting the overall yield of the synthesis? The reduction of the nitro group (Step 3) and the initial pyrazole cyclization (Step 1) are often the most yield-defining steps. An incomplete reduction not only lowers the yield of the desired amine but also introduces impurities that are difficult to remove. Similarly, an inefficient cyclization in the first step will result in a lower quantity of the core pyrazole structure, impacting all subsequent reactions.

Q2: Why is the final product isolated as a hydrochloride salt instead of the free amine? There are two primary reasons. Firstly, the hydrochloride salt of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is typically a stable, crystalline solid, which is much easier to handle, weigh, and store compared to the free amine, which may be an oil or have lower stability.[1] Secondly, the salt formation process itself is an effective method of purification; precipitating the salt from an organic solvent often leaves many non-basic impurities behind in the solution.[2][3]

Q3: What are the primary safety considerations for this synthesis? The nitration step (Step 2) is highly exothermic and requires strict temperature control to prevent runaway reactions.[4] The use of concentrated nitric and sulfuric acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, and must be performed in a well-ventilated fume hood.[4] Additionally, catalytic hydrogenation (Step 3) involves flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C), requiring an inert atmosphere and proper handling techniques.

Q4: Can other methods be used to synthesize the pyrazole ring? Yes, while the Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) is the most common and direct method for this specific structure, other strategies exist for pyrazole synthesis in general.[5][6] These include multicomponent reactions and cycloadditions, though they may be less efficient for this particular substitution pattern.[7]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: Low Yield in Step 1 (1-Ethyl-3,5-dimethyl-1H-pyrazole Formation)

  • Q: My initial cyclization reaction is giving a low yield, and TLC shows unreacted starting materials. What's wrong?

    • A: Causality & Solution: This often points to an incomplete reaction. The condensation can be slow without a catalyst. Adding a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction by protonating a carbonyl oxygen, making it more electrophilic.[6][8] Also, ensure the reaction has been given sufficient time and that the temperature is appropriate; some preparations may require gentle heating to proceed to completion.[6] Finally, verify the purity of your ethylhydrazine, as it can degrade upon storage.

Problem: Side Products and Low Yield in Step 2 (Nitration)

  • Q: The nitration step results in a dark, tarry mixture and a very low yield of the desired 4-nitro product. Why?

    • A: Causality & Solution: This is a classic sign of an uncontrolled exothermic reaction. The nitration of the pyrazole ring is highly favorable, but excessive heat can lead to over-nitration or oxidative decomposition of the heterocyclic ring.[4]

      • Critical Temperature Control: The internal reaction temperature must be maintained strictly between 0-10 °C during the addition of the nitrating mixture.[4]

      • Slow, Controlled Addition: The nitrating mixture (pre-mixed and cooled H₂SO₄ and HNO₃) should be added dropwise to the solution of the pyrazole. A rapid addition will cause a dangerous temperature spike.[4]

      • Correct Stoichiometry: Using a large excess of nitric acid can promote side reactions. Use only a slight excess (e.g., 1.1 equivalents).

Problem: Incomplete Reaction in Step 3 (Nitro Group Reduction)

  • Q: After hydrogenation, my NMR spectrum still shows signals for the nitro-pyrazole starting material. How can I drive the reaction to completion?

    • A: Causality & Solution: This indicates either an inactive catalyst or insufficient reaction conditions.

      • Catalyst Activity: Palladium on carbon can become deactivated by atmospheric exposure or by certain impurities. Ensure you are using a fresh, high-quality catalyst.

      • Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure (e.g., to 3 bar in a suitable pressure vessel) can significantly improve the reaction rate and completeness.[9]

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reducing agents can be used. A common and effective alternative is using tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite (Na₂S₂O₄).[10][11]

Problem: Purification and Isolation Issues (Steps 3 & 4)

  • Q: The final product oils out or refuses to crystallize upon adding HCl. What should I do?

    • A: Causality & Solution: Oiling out is typically caused by impurities that depress the melting point and disrupt the crystal lattice formation.

      • Purify the Free Base First: Before salt formation, purify the crude 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine. A simple acid-base extraction can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute aqueous acid to extract the amine as its salt into the aqueous layer, and then basify the aqueous layer and re-extract the purified free amine back into an organic solvent.[5]

      • Solvent Choice: The choice of solvent for precipitation is crucial. Anhydrous solvents like diethyl ether, isopropanol, or ethyl acetate are commonly used. Adding HCl (as a solution in one of these solvents) to a solution of the purified free amine should induce crystallization. Experiment with different solvent systems if one fails.[12]

Troubleshooting_Workflow Start Low Overall Yield Detected CheckStep1 Analyze Step 1 Crude Product (TLC, NMR) Start->CheckStep1 Step1_OK Yield >85%? CheckStep1->Step1_OK FixStep1 Troubleshoot Step 1: - Add Acid Catalyst - Check Hydrazine Quality - Increase Reaction Time/Temp Step1_OK->FixStep1 No CheckStep2 Analyze Step 2 Crude Product Step1_OK->CheckStep2 Yes FixStep1->CheckStep1 Step2_OK Clean Nitration? CheckStep2->Step2_OK FixStep2 Troubleshoot Step 2: - Strict Temp Control (0-10°C) - Slow Dropwise Addition - Check Acid Stoichiometry Step2_OK->FixStep2 No CheckStep3 Analyze Step 3 Crude Product Step2_OK->CheckStep3 Yes FixStep2->CheckStep2 Step3_OK Complete Reduction? CheckStep3->Step3_OK FixStep3 Troubleshoot Step 3: - Use Fresh Catalyst - Increase H2 Pressure - Try SnCl2 or Na2S2O4 Step3_OK->FixStep3 No CheckStep4 Analyze Final Product Step3_OK->CheckStep4 Yes FixStep3->CheckStep3 Step4_OK High Purity & Yield? CheckStep4->Step4_OK FixStep4 Troubleshoot Step 4: - Purify Free Amine First - Screen Solvents for Precipitation - Use Anhydrous HCl Step4_OK->FixStep4 No End Optimized Synthesis Step4_OK->End Yes FixStep4->CheckStep4

Caption: A logical workflow for troubleshooting low yield issues.

Data Summary Tables

Table 1: Troubleshooting Guide Summary

StepCommon IssuePossible Cause(s)Recommended Solution(s)
1. Cyclization Low yield, unreacted starting materialsIncomplete reaction, poor reagent qualityAdd catalytic acid (e.g., acetic acid); ensure fresh ethylhydrazine; optimize time/temp.
2. Nitration Dark tarry product, low yieldUncontrolled exotherm, over-nitrationMaintain strict temperature control (0-10 °C); add nitrating agent slowly; use slight excess of HNO₃ (1.1 eq).
3. Reduction Incomplete conversion to amineInactive catalyst, insufficient H₂ pressureUse fresh Pd/C; increase H₂ pressure (3 bar); consider alternative reagents (SnCl₂, Na₂S₂O₄).
4. Salt Formation Product "oils out," fails to crystallizePresence of impuritiesPurify the free amine via acid-base extraction before salt formation; screen different anhydrous solvents for precipitation.

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReducing Agent(s)Typical SolventAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, 10% Pd/CEthanol, MethanolHigh yield, clean reaction, easy product isolation (filtration of catalyst).[9][11]Requires specialized pressure equipment; catalyst can be pyrophoric and sensitive to poisons.
Metal/Acid Reduction SnCl₂·2H₂O or Fe powderHCl, Acetic AcidInexpensive, effective, does not require pressure equipment.Workup can be more complex due to metal salts; may not be suitable for acid-sensitive molecules.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Water/Organic co-solventMetal-free, mild conditions, useful for substrates sensitive to hydrogenation.[10]Can require careful pH control; yield may be substrate-dependent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 eq) and ethanol.

  • Add ethylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be used in the next step without further purification if sufficiently pure.

Protocol 2: Synthesis of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole

  • In a flask, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq) in an ice/salt bath to 0 °C.

  • Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the sulfuric acid, ensuring the temperature does not exceed 10 °C.[4]

  • In a separate reaction flask, dissolve 1-Ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a portion of cold concentrated H₂SO₄ and cool the solution to 0 °C.

  • Add the pre-made nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, maintaining the internal temperature below 10 °C.[4]

  • After the addition is complete, stir the reaction at 0-5 °C for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid.

  • If a solid forms, filter it and wash thoroughly with cold water until the washings are neutral. If no solid forms, extract the aqueous mixture with dichloromethane or ethyl acetate.[4]

  • Dry the product to yield 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.[13][14]

Protocol 3: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine

  • In a hydrogenation vessel, dissolve 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3 bar or 50 psi).

  • Stir the mixture vigorously at room temperature for 4-8 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

Protocol 4: Formation of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

  • Dissolve the crude amine from the previous step in a minimal amount of a suitable anhydrous solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl diluted in isopropanol, 1.1 eq) with stirring.

  • The hydrochloride salt should precipitate as a solid. Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.[15]

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • El-Metwaly, A. M., et al. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Beni-Suef University Journal of Basic and Applied Sciences.
  • Gulevich, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Gulevich, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ChemicalCell. (n.d.). 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6.
  • Yüksek, H., et al. (n.d.).
  • Google Patents. (2011). Method for purifying pyrazoles - WO2011076194A1.
  • Google Patents. (2009).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Kumar, S., et al. (2018). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC.
  • BenchChem. (2025).
  • Katritzky, A. R., et al. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar.
  • Chemspace. (n.d.). 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
  • ChemicalBook. (n.d.). 4-amino-3,5-dimethyl-pyrazol synthesis.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride AldrichCPR.
  • ResearchGate. (2026). (PDF)
  • Google Patents. (2003). Method for preparing 3.5-dimethylpyrazole - CN100506798C.
  • Royal Society of Chemistry. (n.d.). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry.
  • ResearchGate. (2016).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride in DMSO

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with pyrazole amine hydrochloride salts in Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with pyrazole amine hydrochloride salts in Dimethyl Sulfoxide (DMSO).

Below, you will find a mechanistic breakdown of the problem, field-proven troubleshooting FAQs, quantitative comparisons, and self-validating experimental protocols.

Part 1: Mechanistic FAQs

Q1: Why does 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride resist dissolving in DMSO, despite DMSO being a "universal" solvent? A1: The issue lies in the fundamental thermodynamics of solvation. DMSO is a highly polar aprotic solvent. While it is exceptional at solvating neutral, lipophilic molecules and many transition metal complexes[1], it severely lacks hydrogen-bond donors. Amine hydrochloride salts possess a strong ionic crystal lattice energy[2]. Because DMSO cannot effectively hydrogen-bond with the chloride anion, the thermodynamic drive to break the salt's lattice is insufficient. This often results in the compound suspending as a cloudy mixture or "oiling out" rather than achieving true dissolution[2][3].

Q2: Does heating or sonication actually help, or does it risk degrading my compound? A2: Gentle heating (up to 40–50°C) and sonication are standard, safe first-line interventions. Sonication introduces localized cavitation that mechanically disrupts the crystalline lattice, while heating provides the thermal energy required to overcome the enthalpy of dissolution[2][4]. 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is generally thermally stable at these temperatures, provided the DMSO is anhydrous to prevent hydrolytic degradation.

Q3: If physical methods fail, what is the most effective chemical intervention? A3: In situ "freebasing." By adding a stoichiometric amount of a mild organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), you neutralize the hydrochloride salt. This chemical state transition yields the neutral free amine, which is highly lipophilic and readily dissolves in the organic DMSO environment[2][5][6].

Q4: Can I use co-solvents to force dissolution? A4: Yes. Introducing a small percentage (1–5% v/v) of a miscible protic solvent, such as water or methanol, provides the hydrogen-bond donors necessary to solvate the chloride ions, effectively collapsing the crystal lattice[2]. However, this is only recommended if your downstream biological or chemical assay can tolerate the presence of the co-solvent.

Part 2: Visualizing the Troubleshooting Logic

G Start Compound Insoluble in DMSO HeatSonicate Step 1: Heat to 40°C & Sonicate (15 min) Start->HeatSonicate Check1 Dissolved? HeatSonicate->Check1 Proceed Proceed with Experiment Check1->Proceed Yes AddBase Step 2: In Situ Freebasing (Add 1.2 eq TEA) Check1->AddBase No Check2 Dissolved? AddBase->Check2 Check2->Proceed Yes AddCosolvent Step 3: Add 5% v/v Water or Methanol Check2->AddCosolvent No Check3 Dissolved? AddCosolvent->Check3 Check3->Proceed Yes Reformulate Consider alternative solvent system Check3->Reformulate No

Caption: Fig 1. Decision tree for troubleshooting amine hydrochloride solubility in DMSO.

G Salt Amine-HCl Salt (Ionic, High Lattice Energy) Insoluble in DMSO Reaction Neutralization Reaction Salt->Reaction Base Add Triethylamine (TEA, Mild Base) Base->Reaction FreeAmine Free Amine (Neutral, Lipophilic) Soluble in DMSO Reaction->FreeAmine Byproduct TEA-HCl (Byproduct) Reaction->Byproduct

Caption: Fig 2. Chemical state transition during in situ freebasing of amine hydrochlorides.

Part 3: Quantitative Comparison of Solubilization Strategies

The following table synthesizes the expected outcomes of applying different solubilization strategies to pyrazole amine hydrochlorides.

Solubilization StrategyMechanism of ActionEstimated Solubility LimitDownstream Assay Compatibility
Baseline (Room Temp) Passive diffusion< 5 mMHigh (Pure DMSO)
Heating (40°C) & Sonication Thermal/mechanical lattice disruption10 - 20 mMHigh (Must be kept at room temp post-dissolution to prevent crashing)
In Situ Freebasing (TEA) Chemical conversion to lipophilic neutral amine> 50 mMModerate (Introduces TEA-HCl byproduct; verify cell-line tolerance)
Protic Co-solvent (5% H₂O) Hydrogen-bonding solvation of chloride anion30 - 50 mMLow/Moderate (Depends strictly on assay water tolerance)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Heating and Sonication

Use this as your primary non-destructive intervention.

  • Preparation: Weigh the required mass of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride into a sterile, tightly sealed amber glass vial (to prevent moisture ingress and photodegradation).

  • Solvent Addition: Add anhydrous DMSO to achieve your target concentration.

  • Thermal Incubation: Place the vial in a water bath or dry block heater set to 40°C for 10 minutes. Caution: Do not exceed 50°C to prevent solvent expansion and compound degradation.

  • Sonication: Transfer the heated vial to an ultrasonic bath. Sonicate for 15 minutes.

  • Self-Validation Check (Optical): Hold the vial against a strong, direct light source. If the solution is optically clear and exhibits no Tyndall effect (light scattering by suspended micro-particles), dissolution is complete. If cloudiness persists, proceed immediately to Protocol 2.

Protocol 2: In Situ Freebasing with Triethylamine (TEA)

Use this when physical disruption fails and high concentrations are required.

  • Molar Calculation: Calculate the exact molar amount of your suspended 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride in the vial.

  • Base Addition: Add 1.2 molar equivalents of Triethylamine (TEA) directly to the DMSO suspension. (DIPEA can be substituted if a less nucleophilic base is required).

  • Agitation: Vortex the mixture vigorously for 60 seconds. The neutralization reaction is rapid; the cloudy suspension should clear almost immediately as the free amine is generated and solvated.

  • Self-Validation Check (Analytical): To ensure the compound has not degraded during the base addition, extract a 1 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS analysis. The presence of a single major peak corresponding to the free amine mass (M+H⁺) confirms successful freebasing and structural integrity.

References

  • Amine hydrochloride salts: a problem in polyurethane synthesis - University of Glasgow Theses. Available at:[Link]

  • Dimethyl sulfoxide - Wikipedia. Available at:[Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride derivatives. This guide is designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, experience-based solutions to optimize your reaction conditions, with a specific focus on the critical parameter of temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is consistently low. What are the primary factors related to temperature that I should investigate?

Low yield is a frequent challenge in pyrazole synthesis.[1] Temperature plays a pivotal role and its optimization is crucial. An incomplete reaction is a common cause of low yields.[2]

Core Factors to Investigate:

  • Insufficient Heat: The condensation reaction to form the pyrazole ring often requires an activation energy that is not met at lower temperatures. This can lead to an incomplete reaction. Consider a moderate increase in temperature to drive the reaction to completion.[1]

  • Excessive Heat: Conversely, temperatures that are too high can lead to the degradation of starting materials, intermediates, or the final product.[1][2] It can also promote the formation of side products, consuming your reactants in non-productive pathways.[3]

  • Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction has gone to completion.[1]

A systematic approach to optimizing the temperature is recommended. Start with conditions reported in the literature for similar pyrazole syntheses and then perform small-scale experiments at incrementally higher and lower temperatures to identify the optimal range for your specific substrate.

Q2: I'm observing the formation of significant impurities and the reaction mixture is turning a dark color. How can I mitigate this?

The discoloration of the reaction mixture, often to a dark yellow or red, and the presence of multiple spots on a TLC plate are indicative of side reactions and/or decomposition.[1][3]

Potential Causes and Solutions:

  • Hydrazine Instability: Hydrazine derivatives can be sensitive to heat, light, and air, leading to decomposition and the formation of colored byproducts.[3] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[2][3]

  • Side Reactions: At elevated temperatures, alternative reaction pathways can become more prominent. For instance, the formation of imines from the reaction of amines with dicarbonyls can compete with pyrazole formation.[3]

  • Temperature Control: Excessive heat is a primary driver for both decomposition and side reactions.[3] It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Some pyrazole preparations have been successful even at room temperature.[3][4]

Troubleshooting Workflow:

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_optimization Optimization Loop Start Start: Acetylacetone + Ethylhydrazine Condensation Cyclocondensation (Reflux in EtOH) Start->Condensation Pyrazole 1-Ethyl-3,5-dimethyl-1H-pyrazole Condensation->Pyrazole Nitration Nitration at C4 Pyrazole->Nitration Nitro_Pyrazole 4-Nitro-pyrazole intermediate Nitration->Nitro_Pyrazole Reduction Reduction of Nitro Group Nitro_Pyrazole->Reduction Amino_Pyrazole 4-Amino-pyrazole Reduction->Amino_Pyrazole Salt_Formation HCl Salt Formation Amino_Pyrazole->Salt_Formation Final_Product Final Product: 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl Salt_Formation->Final_Product Analyze Analyze Yield & Purity Final_Product->Analyze Feedback Adjust_Temp Adjust Temperature Analyze->Adjust_Temp If yield is low or impurities are high Adjust_Solvent Adjust Solvent/Catalyst Analyze->Adjust_Solvent If regioisomers or other issues persist Adjust_Temp->Condensation Re-run reaction Adjust_Solvent->Condensation Re-run reaction

Caption: General synthesis and optimization workflow.

References

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
  • Iaroshenko, V. O. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1247–1293. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 473-519. Retrieved from [Link]

  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). Retrieved from [Link]

  • Unver, Y., et al. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Ankara University, 27(1). Retrieved from [Link]

Sources

Optimization

Resolving background noise in NMR spectra of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Welcome to the Advanced Applications Helpdesk. As a Senior Application Scientist, I frequently encounter researchers struggling with background noise, baseline roll, and line broadening when analyzing pyrazole-amine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Helpdesk. As a Senior Application Scientist, I frequently encounter researchers struggling with background noise, baseline roll, and line broadening when analyzing pyrazole-amine hydrochlorides. 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride presents a unique trifecta of NMR challenges: it is a hygroscopic salt, it contains exchangeable amine/ammonium protons, and its synthesis often leaves trace paramagnetic impurities.

This guide provides field-proven, self-validating protocols to diagnose and resolve these specific spectral artifacts.

Diagnostic Workflow: Resolving Background Noise

NMR_Troubleshooting Start Observe NMR Background Noise & Baseline Roll Check1 Are peaks severely broadened and lock unstable? Start->Check1 Paramagnetic Paramagnetic Impurities (Fe2+, Mn2+, Cu2+) Check1->Paramagnetic Yes Check2 Is the baseline 'wavy' (Acoustic Ringing/ADC Clipping)? Check1->Check2 No Action1 Perform Chelation/ Precipitation Protocol Paramagnetic->Action1 RG_Issue Receiver Gain (RG) Too High vs. Solvent Peak Check2->RG_Issue Yes Check3 Are NH3+ signals broad merging with water? Check2->Check3 No Action2 Optimize RG to 75-80% of Maximum RG_Issue->Action2 Moisture Hygroscopic Moisture & Proton Exchange Check3->Moisture Yes Action3 Dry Sample & Use DMSO-d6 + Molecular Sieves Moisture->Action3

Diagnostic decision tree for isolating the root cause of NMR background noise and baseline roll.

Expert Q&A: Troubleshooting Specific Artifacts

Module 1: The "Wavy" Baseline & ADC Clipping

Q: My spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl shows a severely distorted, "wavy" baseline (baseline roll) and a massive solvent peak. How do I fix this?

The Science: This is a classic symptom of Analog-to-Digital Converter (ADC) clipping, often exacerbated by acoustic ringing. Because your molecule is a hydrochloride salt, it is highly hygroscopic. If analyzed in DMSO-d6 or D2O without rigorous drying, the massive water peak (HDO/H2O) dominates the Free Induction Decay (FID). If the Receiver Gain (RG) is set automatically, the spectrometer may amplify the signal to capture the weak pyrazole protons, causing the intense water signal to exceed the ADC's dynamic range[1]. When the early points of the FID are clipped, Fourier transformation yields a rolling baseline[2].

The Solution: You must manually calibrate the receiver gain function. The actual gain of the receiver may differ from what the auto-gain setting suggests[3].

  • Decrease RG: Manually reduce the RG until the FID no longer clips at the beginning. Optimal signal-to-noise ratio (SNR) without distortion typically occurs at 75-80% of the maximum non-clipping receiver gain[2].

  • Increase Scans (NS): Compensate for the lower RG by increasing the number of scans to build up the weak pyrazole methyl and ethyl signals above the thermal noise floor[1].

Module 2: Severe Line Broadening & Loss of Lock

Q: The peaks for the ethyl and methyl groups are extremely broad, the baseline is noisy, and the spectrometer struggles to maintain a deuterium lock. What is happening?

The Science: This is the hallmark of paramagnetic contamination. Transition metals (e.g., Fe²⁺, Mn²⁺, Cu²⁺) are common catalysts in pyrazole synthesis and can leach from stainless steel spatulas or contaminated glassware[4]. Unpaired electrons in paramagnetic ions have a magnetic moment ~700 times larger than a nucleus[5]. This drastically accelerates the spin-lattice (T1) and spin-spin (T2) relaxation times of nearby protons, causing severe line broadening and rendering the baseline indistinguishable from broad analyte signals[6][7]. Furthermore, millimolar concentrations of these ions broaden the deuterium signal of the solvent, causing the lock system to fail[7].

The Solution: You must remove the paramagnetic species prior to analysis. Precipitation of paramagnetic cations using phosphate or carbonate salts under slightly alkaline conditions, or chelation with EDTA, will restore the T1/T2 relaxation times to normal[4][7]. (See Step-by-Step Methodologies below).

Module 3: Exchangeable Protons & Counterion Effects

Q: The amine protons (NH3+) are appearing as a massive, noisy hump that bleeds into the baseline, obscuring the pyrazole C-H signals. How can I sharpen them or remove the noise?

The Science: In 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, the amine group is protonated ( NH3+​ ). In protic solvents like D2O, these protons rapidly exchange with deuterium, disappearing entirely but contributing to the HDO water peak. In aprotic solvents like CDCl3 or DMSO-d6, the chemical shift and peak shape of the NH3+​ protons are heavily influenced by the hydrogen-bond basicity ( pKBHX​ ) of the chloride counterion and the rate of proton exchange[8]. If the sample contains trace moisture, the exchange rate enters an intermediate NMR timescale, causing the NH3+​ signal to broaden into a noisy "hump" that distorts the baseline.

The Solution:

  • To observe the NH3+​ clearly: Use strictly anhydrous DMSO-d6 treated with molecular sieves. The strong hydrogen-bonding capability of DMSO will slow the proton exchange rate, sharpening the NH3+​ signal (typically appearing downfield, >8.0 ppm).

  • To eliminate the signal (and the noise): Add a drop of D2O to your DMSO-d6 sample. This will force complete deuterium exchange, converting the broad NH3+​ hump into a sharp HDO peak, clearing the baseline for the pyrazole ring and alkyl substituents.

Quantitative Data: Solvent & Parameter Optimization

The following table summarizes the impact of experimental parameters on the spectral quality of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl.

Parameter / ConditionEffect on SpectrumOptimal Setting for this Molecule
Receiver Gain (RG) High RG causes ADC clipping and baseline roll due to water/solvent dominance[1].75-80% of max non-clipping value [2].
Solvent Choice D2O causes NH3+​ exchange; CDCl3 has poor solubility for HCl salts[8].Anhydrous DMSO-d6 (best solubility & limits exchange).
Paramagnetic Ions >1 mM Mn²⁺/Fe²⁺ causes total signal loss and lock failure[7].< 0.1 mM (via EDTA chelation or filtration)[4].
Sample Concentration Low concentration requires high RG, amplifying thermal noise[3].15 - 25 mg/mL (ensures high intrinsic SNR).

Step-by-Step Methodologies

Protocol 1: Removal of Paramagnetic Impurities (Chelation Method)

Self-validating mechanism: If line broadening is caused by paramagnetics, adding a chelator will immediately sharpen the peaks and restore the deuterium lock[4][7].

  • Dissolution: Dissolve 20 mg of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride in 1.0 mL of HPLC-grade water.

  • Chelation: Add 5 mg of Disodium EDTA to the solution. Vortex for 2 minutes. The EDTA will sequester transition metals (Fe²⁺, Cu²⁺, Mn²⁺) into stable, diamagnetic complexes[4].

  • Extraction/Precipitation: Since the target molecule is highly water-soluble, adjust the pH to ~9 using dilute NaOH to free the amine base, then extract with dichloromethane (DCM) (3 x 1 mL). The EDTA-metal complexes will remain in the aqueous layer.

  • Salt Reformation: Bubble HCl gas through the DCM layer (or add ethereal HCl) to precipitate the purified 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

  • Drying & NMR Prep: Dry the precipitate under high vacuum for 4 hours to remove residual moisture. Dissolve in 0.6 mL of anhydrous DMSO-d6 for NMR analysis.

Protocol 2: Receiver Gain (RG) Calibration for High-Moisture Samples

Self-validating mechanism: Proper RG adjustment will eliminate baseline roll and early FID clipping without sacrificing the signal of the ethyl and methyl groups[2][9].

  • Initial Setup: Insert the sample, tune/match the probe, and establish a stable deuterium lock on DMSO-d6. Shim the Z-axis until the solvent peak is sharp.

  • Auto-Gain Assessment: Run the spectrometer's auto-gain routine (e.g., rga in Bruker). Note the calculated RG value.

  • FID Inspection: Acquire a single scan (ns=1). Inspect the raw FID in the time domain. If the first 10-20 data points are flat (clipped) or if the ADC overflow error triggers, the auto-RG failed due to the high dynamic range of the solvent/water peak[3].

  • Manual Attenuation: Halve the RG value manually. Re-acquire the single scan. Repeat this until the FID exhibits a smooth exponential decay from the very first data point without clipping.

  • Optimization: Once the non-clipping threshold is found, set the final RG to 75-80% of this value to provide a buffer against minor temperature or tuning fluctuations[2].

  • Acquisition: Increase the number of scans (e.g., ns=64 or 128) to recover the SNR of the dilute pyrazole signals[9].

References

  • Suslick, K.S. (2012). Paramagnetic 1H NMR. University of Illinois. Available at:[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at:[Link]

  • Mo, H., & Raftery, D. (2010). Receiver gain function: the actual NMR receiver gain. Analytical Chemistry, 82(23), 9850-9857. PMC - NIH. Available at:[Link]

  • University of Ottawa NMR Facility. (2013). Receiver Gain and Signal-to-Noise Ratio. Available at:[Link]

  • Varnell, A. J., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14453–14461. Available at:[Link]

  • Peters, J. P., et al. (2024). Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. arXiv. Available at:[Link]

  • Patsnap Eureka. (2025). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Available at: [Link]

  • Moshournis, H., et al. (2022). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • Reddit r/Chemistry. (2020). Why does iron (or any paramagnetic materials) cause line broadening in an NMR? Available at:[Link]

Sources

Troubleshooting

Shelf-life optimization and stability testing for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride reagents

Technical Support Center: 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride A Guide to Shelf-Life Optimization and Stability Testing for Researchers Welcome to the technical support center for 1-Ethyl-3,5-dimethyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

A Guide to Shelf-Life Optimization and Stability Testing for Researchers

Welcome to the technical support center for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and reliable performance of this critical reagent in your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate potential challenges, from proper storage to troubleshooting inconsistent results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and shelf-life of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

Q1: What are the ideal storage conditions for this reagent to ensure maximum shelf-life?

A1: Proper storage is the single most critical factor in maintaining the integrity of this reagent. The pyrazole ring and the primary amine group are susceptible to environmental factors. To prevent degradation, it is crucial to control temperature, atmosphere, light, and moisture.[1] General best practices recommend cool to cold temperatures, such as refrigeration at 2-8°C for routine use or freezing at -20°C for long-term archival storage.[1][2] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to prevent oxidation.[2] Protecting the reagent from light by using amber glass vials is also essential to prevent photodegradation.[1]

Q2: My solid reagent has started to turn slightly brown. What is causing this, and is it still usable?

A2: A brown discoloration is a common indicator of oxidation affecting the pyrazole derivative.[1] This is often accelerated by exposure to air and light. While slight discoloration may not significantly impact every application, it signifies the onset of degradation and the presence of impurities. For sensitive applications, such as quantitative assays or GMP-regulated processes, using a discolored reagent is not recommended as it can lead to inconsistent results.[3] To prevent this, always store the compound under an inert atmosphere and protected from light.[1][2]

Q3: I am dissolving the reagent for my experiment. What solvents are recommended, and how long are my stock solutions stable?

A3: The hydrochloride salt form generally confers better solubility in polar solvents compared to the free base. For stock solutions, high-purity DMSO is a common choice. However, the stability of the reagent in solution is significantly lower than in its solid state. Amine compounds can degrade in solution, and the specific solvent can influence degradation pathways.[4][5] We strongly recommend preparing stock solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots and store them at -80°C for the shortest possible duration. Avoid repeated freeze-thaw cycles.

Q4: Why is this reagent supplied as a hydrochloride salt?

A4: The reagent is supplied as a hydrochloride salt to enhance its stability and improve its handling characteristics.[6] Free amines can be more reactive, hygroscopic, and susceptible to atmospheric oxidation and carbon dioxide. Converting the amine to its hydrochloride salt increases its melting point, often improves crystallinity, and reduces its reactivity to air, thereby extending its shelf-life.[6]

Section 2: Troubleshooting Experimental & Analytical Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the use of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

Symptom Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
Inconsistent reaction yields or assay results between batches. 1. Reagent Degradation: The most likely cause is the degradation of an older or improperly stored lot of the reagent, leading to lower active concentration.[7] 2. Lot-to-Lot Variability: Although less common with high-purity reagents, minor differences in impurity profiles can exist.[8]Action: 1. Qualify the new lot against the old lot using a validated analytical method (e.g., HPLC-UV). 2. If degradation is suspected, perform a purity check on the problematic lot. 3. Always follow strict storage protocols to minimize degradation as the primary variable.[1] Rationale: Consistent reagent quality is paramount for reproducible bioanalytical results. A bridging study between lots ensures that assay performance remains within acceptable limits.[7][8]
Appearance of a new, unexpected spot on a TLC plate or a new peak in HPLC analysis. 1. Chemical Degradation: A new peak strongly suggests the presence of one or more degradation products (e.g., from oxidation or hydrolysis).[1] 2. Contamination: The reagent may have been contaminated by a dirty spatula, solvent, or improper handling.Action: 1. Review the storage conditions immediately (temperature, light exposure, atmosphere).[1] 2. Re-purify the compound if possible or use a fresh, unopened vial. 3. To identify the degradant, consider performing forced degradation studies to see if the unknown peak matches a stress-induced product.[9] Rationale: Stability-indicating analytical methods are designed to separate the intact compound from its degradation products, allowing for accurate purity assessment.[9][10]
Poor peak shape (tailing, fronting) in Reverse-Phase HPLC analysis. 1. Secondary Interactions: The basic amine group can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.[11] 2. pH Mismatch: The pH of the mobile phase can affect the protonation state of the amine, influencing retention and peak shape.Action: 1. Use a base-deactivated HPLC column specifically designed for analyzing basic compounds. 2. Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated and behaves predictably. 3. Add a competing base, such as 0.1% triethylamine, to the mobile phase to mask the active silanol sites.[11] Rationale: Controlling the analyte's ionization state and minimizing undesirable column interactions are fundamental for achieving symmetric, reproducible peaks in chromatography.
Reagent fails to dissolve completely or appears hazy in solution. 1. Polymorphism or Hydration: Changes in the crystal form or absorption of water can alter solubility characteristics. 2. Formation of Insoluble Degradants: Some degradation products may have lower solubility than the parent compound.Action: 1. Gently warm and sonicate the solution to aid dissolution. 2. Check for water content using Karl Fischer titration if available. 3. Store the reagent in a desiccator to prevent moisture uptake.[1] Rationale: The physical properties of a solid-state reagent, including its crystal lattice and hydration state, directly impact its dissolution kinetics and apparent solubility.

Workflow for Investigating Reagent Instability

This workflow provides a logical sequence of steps to troubleshoot issues arising from potential reagent degradation.

G A Inconsistent Experimental Results (e.g., Low Yield, Failed Assay) B Step 1: Verify Storage & Handling A->B C Stored at 2-8°C? Inert Atmosphere? Protected from Light & Moisture? B->C D Step 2: Analytical Verification C->D Yes J Conclusion: Reagent Degraded. Discard Lot. Review Storage SOP. C->J No E Run HPLC-UV or LC-MS Analysis on Suspect & Control Lots D->E F Purity Meets Specification? No Unexpected Peaks? E->F G Step 3: Forced Degradation Study F->G No K Conclusion: Reagent is Stable. Investigate Other Experimental Parameters (e.g., other reagents, protocol). F->K Yes H Stress Reagent with Acid, Base, Oxidant, Heat, and Light G->H I Does Unknown Peak Match a Stress-Induced Degradant? H->I I->J Yes I->K No, a different issue exists L Yes M No N Yes O No G cluster_0 Stress Conditions cluster_1 Potential Degradation Products Oxidation Oxidation (O2, H₂O₂) Parent {1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl | C₇H₁₄ClN₃} Oxidation->Parent Hydrolysis Hydrolysis (H₂O, Acid/Base) Hydrolysis->Parent Photolysis Photolysis (UV/Vis Light) Photolysis->Parent Oxidized Oxidized Pyrazole Species (e.g., N-oxides, ring-opened products) Parent->Oxidized Hydrolyzed Hydroxylated Pyrazoles or Amine Displacement Products Parent->Hydrolyzed Photo Radical-Induced Products or Photodimers Parent->Photo

Caption: Conceptual diagram of potential degradation pathways for the reagent.

Protocol 3.2: Long-Term and Accelerated Stability Study

This protocol outlines a study to determine the re-test period or shelf-life under defined storage conditions.

Objective: To evaluate the stability of the reagent over time under ICH-recommended conditions. [12][13] Methodology:

  • Material: Use at least one representative batch of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

  • Packaging: Store the material in containers that simulate the intended long-term storage (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions & Timepoints: Set up storage chambers according to the table below.

  • Testing: At each timepoint, test the samples for key stability-indicating attributes, including:

    • Appearance: Visual inspection for color change, clumping.

    • Purity/Assay: Using a validated stability-indicating HPLC method.

    • Degradation Products: Quantify any known or unknown impurities.

    • Water Content: (Optional, if hygroscopicity is a concern).

  • Data Evaluation: Evaluate the data for trends. A significant change is typically defined as a failure to meet the established purity specification or a significant increase in degradation products.

Table of Recommended Stability Study Conditions (Adapted from ICH Q1A(R2)) [14][13]

Study Type Storage Condition Minimum Duration Testing Frequency Purpose
Long-Term 5°C ± 3°C 12 Months 0, 3, 6, 9, 12 months To establish the re-test period under recommended refrigerated storage. [13]

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 Months | 0, 3, 6 months | To identify potential degradation pathways quickly and support excursion assessments. [13]|

Section 4: References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (2025). Benchchem.

  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. (2025). Benchchem.

  • Pyrazole - Safety Data Sheet. ChemicalBook.

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). Benchchem.

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2010). ICH.

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016). ResearchGate.

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs.

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV.

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace.

  • Common Assay Development Issues (And How to Avoid Them!). (2019). DCN Dx.

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

  • Managing critical reagents through drug development. (2021). [Source not provided].

  • ICH guidelines for the stability. (2019). ResearchGate.

  • Managing Critical Reagents: An Essential Part of Your Bioanalytical Strategy. (2021). WuXi AppTec.

  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. [Source not provided].

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). [Source not provided].

  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride AldrichCPR. Sigma-Aldrich.

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.

  • Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage. (2025). Benchchem.

  • 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine. Sigma-Aldrich.

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • 3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride — Chemical Substance Information. NextSDS.

  • ETHYL-(1-ETHYL-3,5-DIMETHYL-1 H-PYRAZOL-4-YLMETHYL)-AMINE — Chemical Substance Information. NextSDS.

  • Stability Study for Determining the Shelf Life of Glucosamine Hydrochloride Laboratory Reference Standard. (2025). ResearchGate.

  • Stability Study for Determining the Shelf Life of Glucosamine Hydrochloride Laboratory Reference Standard. (2025). Eruditio.

  • TCO-amine HCl salt. MedKoo Biosciences.

  • 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine. ChemScene.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride Analogs

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery For researchers, scientists, and drug development professionals, the identification of versatile molecular scaffolds is a cornerstone of med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

For researchers, scientists, and drug development professionals, the identification of versatile molecular scaffolds is a cornerstone of medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one such "privileged structure".[1][2] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] This guide focuses on the 3,5-dimethyl-1H-pyrazol-4-amine core, with a specific emphasis on comparing the biological potential of analogs related to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride. While direct comparative studies on a homologous series of this specific compound are limited in publicly available literature, we can infer a robust structure-activity relationship (SAR) by analyzing related pyrazole derivatives. This guide will synthesize findings from various studies to provide a comparative framework for researchers working with this chemical series.

The core structure, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine, possesses key features that are amenable to synthetic modification to explore and optimize biological activity. The ethyl group at the N1 position, the methyl groups at C3 and C5, and the primary amine at C4 all serve as points for diversification. Understanding how modifications at these positions impact biological activity is crucial for designing novel and more potent therapeutic agents.

Comparative Analysis of Biological Activity: Focus on Anticancer Potential

A significant body of research on pyrazole derivatives points towards their potent anticancer activities, often mediated through the inhibition of protein kinases.[5][6][7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrazole scaffold has proven to be an effective pharmacophore for designing kinase inhibitors.[6][8]

Structure-Activity Relationship (SAR) Insights

By examining a range of substituted pyrazole derivatives from various studies, we can deduce key SAR principles applicable to the 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine series:

  • Substitution at the N1 Position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences biological activity. While our lead compound features an ethyl group, studies on other pyrazole series have shown that the introduction of larger, more complex moieties, such as substituted phenyl rings, can enhance potency. For instance, in a series of 3,4-diarylpyrazole-1-carboxamide derivatives, the presence of specific cycloalkyl groups at the N1 position impacted their RAF kinase inhibitory effects.[6] This suggests that exploring analogs of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine with different N1-alkyl and N1-aryl substituents is a promising strategy for modulating activity.

  • Modification of the 4-Amino Group: The 4-amino group is a critical handle for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems can dramatically alter the biological profile. For example, a series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK kinase inhibitors by linking the 4-amino group to a pyrimidine ring.[9] This highlights the potential of transforming the simple amine in our lead compound into more complex pharmacophores to target specific biological pathways.

  • Substituents on the Pyrazole Ring (C3 and C5): The 3,5-dimethyl substitution pattern of our lead compound provides a stable and synthetically accessible core. However, replacing these methyl groups with other substituents, such as phenyl or trifluoromethyl groups, has been shown to modulate anticancer activity in other pyrazole series.[10] The choice of substituents at these positions can influence the compound's steric and electronic properties, thereby affecting its binding to biological targets.

Quantitative Comparison of Anticancer Activity

To illustrate the potent and varied anticancer activity of pyrazole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole analogs against various cancer cell lines. It is important to note that these compounds are not direct analogs of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride but serve to demonstrate the potential of the broader pyrazole class.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 3f (a 4-amino-(1H)-pyrazole derivative)JAK1 (kinase assay)0.0034[9]
Pyrazole Derivative 3f (a 4-amino-(1H)-pyrazole derivative)JAK2 (kinase assay)0.0022[9]
Pyrazole Derivative 3f (a 4-amino-(1H)-pyrazole derivative)JAK3 (kinase assay)0.0035[9]
Pyrazole Derivative 6 (a 1,3,4-triarylpyrazole)MCF-7 (Breast)6.53[5]
Pyrazole Derivative 6 (a 1,3,4-triarylpyrazole)A-549 (Lung)26.40[5]
Pyrazole Derivative 11 (a 5-imino-1-methyl-1H-pyrazole-3-amine)MCF-7 (Breast)18.22[5]
Pyrazole Derivative 3d (an aryl-substituted pyrazole)MCF-7 (Breast)10[11]
Pyrazole Derivative 3e (an aryl-substituted pyrazole)MCF-7 (Breast)12[11]
Pyrazole Derivative 5a (an aryl-substituted pyrazole)MCF-7 (Breast)14[11]
Coumarin Pyrazole Carbaldehyde P-03 A-549 (Lung)13.5[4]
Doxorubicin (Standard Drug)A-549 (Lung)3.5[4]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of findings when evaluating the biological activity of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride analogs, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[5]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the pyrazole analogs at various concentrations to the reaction mixture. Include a vehicle control and a known kinase inhibitor as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding a final component (e.g., ATP or substrate) and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Cytotoxicity Assay (MTT) cluster_1 Kinase Inhibition Assay A Seed Cancer Cells in 96-well Plate B Treat with Pyrazole Analogs A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G H Prepare Kinase Reaction Mix I Add Pyrazole Analogs H->I J Incubate at 30°C I->J K Detect Phosphorylated Substrate J->K L Calculate IC50 K->L G cluster_0 Cellular Signaling P Pyrazole Analog K Protein Kinase (e.g., JAK, RAF) P->K Inhibition S Downstream Signaling Proteins K->S Phosphorylation CP Cell Proliferation & Survival S->CP A Apoptosis (Cell Death) S->A Inhibition of

Caption: Simplified signaling pathway showing kinase inhibition by pyrazole analogs.

Conclusion and Future Directions

The 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis of related pyrazole derivatives strongly suggests that strategic modifications at the N1, C4-amino, and C3/C5 positions can lead to significant enhancements in biological activity. The provided experimental protocols offer a standardized framework for the reliable evaluation of newly synthesized analogs.

Future research in this area should focus on the systematic synthesis and screening of a library of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine analogs to establish a clear and quantitative structure-activity relationship. Elucidating the specific kinase targets and downstream signaling pathways affected by the most potent compounds will be crucial for understanding their mechanism of action and for guiding further optimization. Ultimately, the progression of promising candidates into preclinical in vivo models will be necessary to assess their therapeutic potential.

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules, 23(12), 3143. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2020). Molecules, 25(21), 5035. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals, 16(5), 659. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(7), 652. Available at: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry, 8(5), 779-88. Available at: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021). New Journal of Chemistry, 45(35), 16016-16032. Available at: [Link]

  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. (2016). Molecules, 21(11), 1533. Available at: [Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2014). Der Pharma Chemica, 6(5), 333-341. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(10), 3139. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 183-189. Available at: [Link]

  • 4-AMINO-3,5-DIMETHYLPYRAZOLE. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules, 29(3), 606. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). Molecules, 26(7), 2029. Available at: [Link]

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  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26315-26325. Available at: [Link]

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Comparative

Benchmarking 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride in High-Throughput Kinase Screening

Target Audience: Structural Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists. Executive Summary: The Role of Aminopyrazoles in Fragment-Based Lead Discovery In the development of ATP-competi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists.

Executive Summary: The Role of Aminopyrazoles in Fragment-Based Lead Discovery

In the development of ATP-competitive kinase inhibitors, the 4-aminopyrazole scaffold has emerged as a highly privileged hinge-binding pharmacophore [1]. Specifically, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1185298-43-4) serves as an optimal building block in Fragment-Based Lead Discovery (FBLD) libraries. When benchmarking fragment libraries for targets like Janus Kinase 2 (JAK2) or Leucine-Rich Repeat Kinase 2 (LRRK2), the substitution pattern on the pyrazole ring dictates not only the hydrogen-bonding geometry with the kinase hinge region (e.g., Leu932 and Glu930 in JAK2) but also the vector trajectory into the hydrophobic pocket [2].

This guide objectively compares 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride against two common structural alternatives—1-Methyl-1H-pyrazol-4-amine and 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine —evaluating their physicochemical properties, screening performance in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and overall ligand efficiency.

Physicochemical Profiling & Structural Causality

In FBLD, fragments must strictly adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure that binding affinity is driven by highly efficient, specific interactions rather than non-specific lipophilic bulk.

The structural causality behind choosing the 1-ethyl-3,5-dimethyl variant lies in its precise steric volume. The 4-amino group acts as the primary hydrogen bond donor to the kinase hinge. The 3,5-dimethyl groups force the pyrazole ring into a specific dihedral conformation relative to attached scaffolds, pre-organizing the molecule for binding. The 1-ethyl group provides just enough lipophilic surface area to engage the gatekeeper residue's hydrophobic pocket without causing the steric clashes observed with bulkier isopropyl or tert-butyl groups.

Table 1: Physicochemical Comparison of Aminopyrazole Fragments
Property1-Methyl-1H-pyrazol-4-amine HCl (Alternative 1)1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl (Target) 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine HCl (Alternative 2)
Molecular Weight (Free Base) 97.12 g/mol 139.20 g/mol 153.23 g/mol
cLogP (Estimated) 0.121.45 1.95
Topological Polar Surface Area (TPSA) 43.8 Ų43.8 Ų 43.8 Ų
H-Bond Donors / Acceptors 1 / 21 / 2 1 / 2
Steric Profile at N1 Minimal (Unhindered)Moderate (Optimal vector) High (Potential gatekeeper clash)
Solubility (Aqueous Buffer) >100 mM>50 mM ~20 mM

Mechanistic Context: The JAK/STAT Signaling Pathway

To understand the screening context, we must visualize the target pathway. Aminopyrazole-derived inhibitors are frequently screened for their ability to halt the JAK/STAT signaling cascade, which is chronically hyperactivated in myeloproliferative neoplasms (e.g., via the JAK2 V617F mutation) [2]. By occupying the ATP-binding pocket of JAK2, these fragments prevent the trans-phosphorylation of STAT proteins, thereby halting downstream gene transcription.

JAK_STAT_Pathway Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activates STAT STAT Monomers JAK2->STAT Phosphorylates Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK2 Blocks ATP Pocket pSTAT Phospho-STAT Dimers STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation) pSTAT->Nucleus Translocates

Fig 1: The JAK/STAT signaling pathway illustrating the intervention point of aminopyrazole-derived ATP-competitive inhibitors.

High-Throughput Screening (HTS) Workflow & Protocol

When screening low-affinity fragments ( Kd​ in the μM to mM range), standard biochemical assays often suffer from high false-positive rates due to compound auto-fluorescence or aggregation. Time-Resolved FRET (TR-FRET) is the gold standard for benchmarking these fragments [3]. TR-FRET utilizes a long-lifetime Terbium (Tb) donor; by introducing a microsecond time delay before measurement, transient background fluorescence from the fragment library decays, isolating the specific assay signal.

HTS Workflow Diagram

HTS_Workflow Lib Fragment Library (Aminopyrazoles) TRFRET Primary Screen (TR-FRET Assay) Lib->TRFRET SPR Orthogonal Validation (SPR Binding) TRFRET->SPR Xray Structural Biology (X-Ray Crystallography) SPR->Xray Lead Hit-to-Lead Optimization Xray->Lead

Fig 2: Standard Fragment-Based Lead Discovery (FBLD) workflow for kinase inhibitors.

Self-Validating Protocol: LanthaScreen™ TR-FRET JAK2 Assay

This protocol is designed as a self-validating system. The inclusion of EDTA actively terminates the reaction, ensuring that the readout is a stable snapshot of kinase activity rather than a continuous, drifting kinetic measurement [3].

Materials:

  • Recombinant JAK2 (JH1/JH2 domains) enzyme.

  • Fluorescein-labeled Poly-GAT substrate (Acceptor).

  • Tb-labeled anti-phosphotyrosine antibody (Donor).

  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl (Target compound, prepared in 100% DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of the fragment (titrated from 1 mM down to 100 nM) into a 384-well low-volume white assay plate using an acoustic liquid handler. Causality: Acoustic dispensing prevents plastic-binding losses and ensures accurate nanoliter transfer.

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing JAK2 (final concentration 1 nM) and Fluorescein-Poly-GAT (final concentration 400 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the fragment to equilibrate with the kinase ATP pocket before the reaction begins.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km,app​ of 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA and 2 nM Tb-labeled anti-phosphotyrosine antibody. Causality: EDTA chelates the Mg²⁺ required for kinase catalysis, instantly and permanently halting the reaction. This makes the assay self-validating and stable for reading over several hours.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 340 nm; measure emission at 495 nm (Tb) and 520 nm (Fluorescein) after a 100 µs delay.

  • Data Analysis: Calculate the Emission Ratio (520 nm / 495 nm). Plot against compound concentration to determine the IC50​ .

Experimental Benchmarking Data

To objectively benchmark 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, we look at primary TR-FRET inhibition data, orthogonal Surface Plasmon Resonance (SPR) binding affinities ( Kd​ ), and Ligand Efficiency (LE). Ligand Efficiency ( LE=Nheavy​ΔG​ ) is a critical metric in FBLD; it measures the binding energy contributed per heavy (non-hydrogen) atom. A higher LE indicates a highly optimized, high-quality fragment [1].

Table 2: Benchmarking Screening Results against JAK2
CompoundTR-FRET IC50​ (µM)SPR Kd​ (µM)Ligand Efficiency (LE)Synthetic Tractability
1-Methyl-1H-pyrazol-4-amine HCl > 10008500.28High (Readily derivatized)
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl 145 110 0.36 High (Ideal starting point)
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine HCl 4203800.29Moderate (Steric hindrance at N1)

Data Interpretation & Causality:

  • Alternative 1 (1-Methyl): While highly soluble, the lack of the 3,5-dimethyl groups results in a high entropic penalty upon binding, as the fragment can freely rotate in the pocket. It fails to adequately fill the hydrophobic space, resulting in poor affinity ( Kd​ = 850 µM).

  • Target (1-Ethyl-3,5-dimethyl): This compound strikes the perfect balance. The 3,5-dimethyl groups lock the conformation, and the 1-ethyl group perfectly occupies the small lipophilic sub-pocket near the JAK2 gatekeeper residue (Met929). This results in a highly efficient binding event (LE = 0.36), making it a superior fragment hit [2].

  • Alternative 2 (1-Isopropyl): The addition of the isopropyl group increases lipophilicity (cLogP 1.95) but introduces a steric clash with the kinase hinge backbone, pushing the pyrazole ring out of optimal hydrogen-bonding distance. Consequently, both affinity and Ligand Efficiency drop.

Conclusion

For drug discovery professionals designing targeted kinase libraries, 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride represents a highly validated, structurally optimized hinge-binding fragment. As demonstrated by its superior Ligand Efficiency and optimal performance in TR-FRET high-throughput screening assays, it provides the ideal balance of physicochemical properties and synthetic tractability required for successful Hit-to-Lead campaigns against the JAK/STAT pathway and broader kinome targets.

References

  • Foloppe, N., & Fisher, L. M. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. Available at:[Link]

  • Ma, L., et al. (2013). "Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F." Blood Cancer Journal, 3(4), e109. Available at:[Link]

Safety & Regulatory Compliance

Safety

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride As drug development professionals and synthetic chemists, we frequently utilize pyrazole derivatives like 1-Ethyl-3,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

As drug development professionals and synthetic chemists, we frequently utilize pyrazole derivatives like 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride as critical building blocks for kinase inhibitors and agricultural compounds. While its utility in structural activity relationship (SAR) optimization is vast, the presence of the amine hydrochloride salt and the nitrogen-rich heterocyclic core demands rigorous operational handling and precise disposal procedures.

This guide provides a field-proven, self-validating system for managing this compound, ensuring both laboratory safety and strict compliance with environmental regulations.

Chemical Identity & Mechanistic Toxicology

Before handling any reagent, it is imperative to understand the causality behind its hazard profile.

Table 1: Physicochemical and Hazard Summary

Property Value
Chemical Name 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
CAS Number
Molecular Formula C₇H₁₄ClN₃ (C₇H₁₃N₃ · HCl)[1]
Molecular Weight 175.66 g/mol [1]
Primary Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

| Waste Classification | Halogenated Organic Waste[2] |

Mechanistic Insight: The hydrochloride salt of this pyrazole-4-amine is highly hygroscopic. Upon contact with ambient moisture or biological tissues (such as the mucous membranes of the respiratory tract or eyes), the salt dissociates to release dilute hydrochloric acid. This localized drop in pH is the primary driver of its irritant properties. Furthermore, because the molecule contains a chloride ion, any waste generated from this compound must be strictly classified as halogenated waste[2]. If halogenated wastes are not segregated and are incinerated at standard temperatures, they can catalyze the formation of highly toxic environmental dioxins[3].

Operational Handling & Experimental Setup

To prevent exposure and ensure data integrity, implement the following step-by-step methodology when preparing stock solutions for assays or synthesis.

Step-by-Step Preparation Protocol:

  • Environmental Control: Conduct all weighing operations inside a certified ductless fume hood or a localized draft enclosure. The fine powder of the hydrochloride salt is easily aerosolized and can cause severe respiratory irritation.

  • PPE Selection: Don standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving is recommended for bulk handling), safety goggles, and a lab coat.

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar. Amine hydrochlorides frequently hold static charges, leading to powder dispersion and inaccurate mass measurements.

  • Solvent Addition: Transfer the pre-weighed solid to a reaction vial. Slowly add the chosen solvent (e.g., DMSO or Methanol).

    • Self-Validating Check: If dissolving in water, the resulting solution will be acidic. Verify the pH using indicator strips before proceeding with biological assays to ensure the acidic spike does not denature your target proteins.

Step-by-Step Disposal Procedures

Proper disposal is not merely a logistical step; it is a strict regulatory requirement governed by the [2][4]. Halogenated wastes cost significantly more to dispose of and require specialized high-temperature incineration[2]. Mixing halogenated waste (like this hydrochloride salt) with non-halogenated waste contaminates the entire carboy, exponentially increasing disposal costs and environmental burden[2].

Protocol A: Disposal of Aqueous Solutions

  • pH Assessment: Test the aqueous waste containing the pyrazole hydrochloride. It will likely be acidic (pH < 5). Under RCRA, aqueous waste with a pH ≤ 2 is strictly regulated as corrosive[2].

  • Neutralization: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) to the waste while stirring. Monitor for effervescence (CO₂ gas evolution).

  • Verification: Continue addition until the pH stabilizes between 6.0 and 8.0.

  • Segregation: Pour the neutralized solution into a designated, clearly labeled "Aqueous Halogenated Waste" container[2].

Protocol B: Disposal of Organic Mixtures

  • Segregation: Collect all organic solvent washings (e.g., DCM, Ethyl Acetate, Methanol) containing the compound.

  • Transfer: Pour directly into a designated "Halogenated Organic Waste" carboy. Never mix this with the "Non-Halogenated" stream[2].

  • Labeling: Ensure the waste ticket explicitly lists "1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride" and denotes the presence of chloride ions.

Protocol C: Solid Waste & Contaminated PPE

  • Collection: Place empty reagent vials, contaminated weighing boats, and soiled gloves into a puncture-proof, sealable chemical waste bag.

  • Disposal: Route this bag to the solid hazardous waste stream for EPA-approved incineration. Do not dispose of in standard municipal trash[5].

Spill Response Protocol

In the event of a localized spill, immediate and calculated action is required:

  • Solid Spill: Do not sweep dry, as this aerosolizes the irritant powder. Gently cover the spill with damp paper towels to suppress dust, then wipe inward. Place the towels in solid hazardous waste.

  • Liquid Spill: Cover with a chemically inert absorbent pad or vermiculite. If the spill is highly acidic, apply a neutralizing spill kit (containing sodium carbonate) before absorption. Dispose of all materials as halogenated solid waste[2].

Disposal Workflow Visualization

The following decision tree illustrates the self-validating logic required for the safe segregation and disposal of this compound.

DisposalWorkflow Start Waste Generation: 1-Ethyl-3,5-dimethyl-1H- pyrazol-4-amine HCl CheckState Determine Waste State Start->CheckState SolidWaste Solid Waste (Powder/Contaminated PPE) CheckState->SolidWaste LiquidWaste Liquid Waste (Solutions/Washings) CheckState->LiquidWaste Halogenated Halogenated Waste Stream (Contains Cl-) SolidWaste->Halogenated Direct packaging Aqueous Aqueous Solution (Acidic pH < 5) LiquidWaste->Aqueous Organic Organic Solvent Mixture LiquidWaste->Organic Neutralization Neutralize with NaHCO3 Target pH 6-8 Aqueous->Neutralization Organic->Halogenated Do not mix with non-halogenated Neutralization->Halogenated pH verified Incineration EPA-Approved High-Temp Incineration Halogenated->Incineration Final Disposal

Decision tree for the segregation and disposal of pyrazole-4-amine hydrochloride waste.

References

  • ChemBuyersGuide. "1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1185298-43-4)." Source: ChemBuyersGuide. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System: Land Disposal Restrictions." Source: EPA. URL: [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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